3,3'-Dimethoxybenzidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-3-methoxyphenyl)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJSXQPQWSCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-DIANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20325-40-0 (di-hydrochloride), 56436-30-7 (sulfate) | |
| Record name | 3,3'-Dimethoxybenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3025091 | |
| Record name | C.I. Disperse Black 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen., Colorless crystals that turn a violet color on standing; Note: Used as a basis for many dyes; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals that turn a violet color on standing., Colorless crystals that turn a violet color on standing. [Note: Used as a basis for many dyes.] | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Dianisidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | o-DIANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | O-DIANISIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/149 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Dianisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
403 °F (NTP, 1992), 206 °C, 206 °C (403 °F) (closed cup), 206 °C c.c., 403 °F | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Dianisidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-DIANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | O-DIANISIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/149 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Dianisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Sol in alc, benzene, ether, Sol in chloroform, acetone, PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS, In water, 60 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.006, Insoluble | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-DIANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Dianisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
8.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.43 (air= 1), 8.5 | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | O-DIANISIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/149 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
negligible | |
| Record name | o-DIANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
LEAFLETS OR NEEDLES FROM WATER, Colorless crystals that turn a violet color on standing. | |
CAS No. |
119-90-4 | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dianisidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dimethoxybenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Dianisidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Black 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dimethoxybenzidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJY508JZXV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-DIANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | O-DIANISIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/149 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Benzidine, 3,3'-dimethoxy- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/DDD59F8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
279 to 280 °F (NTP, 1992), 137 °C, 137.5 °C, 279 °F | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3'-DIMETHOXYBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | o-DIANISIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | O-DIANISIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/149 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | o-Dianisidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,3'-Dimethoxybenzidine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound (also known as o-dianisidine). This aromatic amine is a significant intermediate in the synthesis of azo dyes and pigments.[1][2][3] Understanding its chemical characteristics is crucial for its handling, application, and safety assessment, particularly due to its classification as a substance reasonably anticipated to be a human carcinogen.[1][2][3][4][5]
Chemical and Physical Properties
This compound is a colorless crystalline solid that may appear as a light brown powder and characteristically turns violet upon standing.[2][3][6] It is practically insoluble in water but demonstrates solubility in various organic solvents, including alcohol, benzene, ether, chloroform, and acetone.[1][2] The compound is stable under normal temperature and pressure conditions.[1][2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline | [6] |
| Synonyms | o-Dianisidine, 3,3'-Dianisidine, Fast Blue B Base | [6][7] |
| CAS Number | 119-90-4 | [6][7] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [6][7][8] |
| Molecular Weight | 244.29 g/mol | [3][6][9] |
| Appearance | Colorless crystalline solid, turns violet on standing | [2][6][7] |
| Melting Point | 134-140 °C (273-284 °F) | [8][9] |
| Boiling Point | 356 °C (673 °F) | [2] |
| Water Solubility | 0.060 g/L at 25 °C (practically insoluble) | [1][2] |
| Vapor Pressure | 1.25 × 10⁻⁷ mm Hg at 25 °C | [2] |
| Vapor Density | 8.43 (air = 1) | [2] |
| Log Kₒw | 1.81 | [2] |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N | [6][8] |
| InChI Key | JRBJSXQPQWSCCF-UHFFFAOYSA-N | [6][8] |
Chemical Structure
The molecular structure of this compound consists of a biphenyl (B1667301) backbone with two amino groups and two methoxy (B1213986) groups attached. The IUPAC name for this compound is 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline.[6]
Caption: 2D chemical structure of this compound.
Experimental Protocols
Synthesis Method
A common method for preparing this compound hydrochloride involves the catalytic hydrogenation of 2,2'-dimethoxyhydrazobenzene.[10]
Protocol: Catalytic Hydrogenation
-
Reactant: 2,2'-dimethoxyhydrazobenzene is dissolved in an organic solvent such as toluene (B28343) or dimethylbenzene.[10]
-
Catalyst: A rare metal catalyst is used for the hydrogenation process.[10]
-
Reaction: Hydrogen is introduced to carry out the catalytic hydrogenation.[10]
-
Product Isolation: Following the reaction, this compound hydrochloride is collected from the reactant mixture using conventional methods.[10]
-
Yield: This method can achieve a molar yield of over 90%.[10] The catalyst can reportedly be reused multiple times without a significant reduction in activity.[10]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed for the separation and analysis of this compound. A Newcrom R1 column can be utilized with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS-compatible applications.[3]
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a key technique for the identification of this compound, particularly when it is a metabolite of azo dyes. The compound is isolated and then identified by comparing its chromatographic and mass spectral properties with those of an authentic standard.[11]
Spectroscopic Analysis: Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of functional groups within the molecule.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For the dihydrochloride (B599025) salt, characteristic ¹H NMR signals are observed, for instance, at approximately 7.520, 7.395, 7.342, and 4.052 ppm.[12]
Biological Activity and Metabolism
This compound is of significant interest in toxicology and drug development due to its metabolic relationship with certain azo dyes and its carcinogenic potential.
Metabolic Pathway from Azo Dyes
Several commercially important azo dyes are synthesized using this compound as a chemical intermediate.[1][2] These dyes, such as Direct Blue 15, can be metabolized back to the parent amine by intestinal bacteria.[4][11] The azo linkages are readily cleaved by azo-reductase enzymes, releasing free this compound.[1][2][4] This metabolic activation is a critical step in the mechanism of carcinogenicity for this class of dyes.[1][2][5]
Caption: Metabolic conversion of azo dyes to this compound.
Carcinogenicity
This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][2][4] Oral exposure in rodents has been shown to cause tumors in multiple organs, including the Zymbal gland, liver, intestines, skin, and urinary bladder.[1][2][3][13] The carcinogenic potential is believed to be linked to its metabolic activation. The structural similarity to benzidine, a known human carcinogen, further supports this classification.[1][2][4]
Safety and Handling
Due to its carcinogenicity, this compound and its dihydrochloride salt must be handled with extreme caution.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[13][15] A NIOSH-approved respirator should be used when there is a risk of inhalation.[15][16]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[13][14] Avoid all personal contact, including inhalation and skin contact.[13] Do not eat, drink, or smoke when handling this chemical.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15]
-
Spills: For minor spills, dampen the solid material with water to prevent dusting, then transfer to a suitable container for disposal.[16] For major spills, evacuate the area and follow emergency procedures.[13]
This guide is intended for informational purposes for qualified professionals and does not supersede any regulatory or institutional safety guidelines. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound|CAS 119-90-4|RUO [benchchem.com]
- 4. jmcprl.net [jmcprl.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Dianisidine | C14H16N2O2 | CID 8411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. 407890250 [thermofisher.com]
- 9. nj.gov [nj.gov]
- 10. CN101643428A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound dihydrochloride(20325-40-0) 1H NMR [m.chemicalbook.com]
- 13. bio.vu.nl [bio.vu.nl]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
3,3'-Dimethoxybenzidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3,3'-Dimethoxybenzidine, a chemical compound with significant applications in research and industry, alongside important safety considerations. This document consolidates key data, experimental methodologies, and an understanding of its metabolic and carcinogenic pathways to support professionals in their scientific endeavors.
Core Compound Information
CAS Number: 119-90-4[1]
Synonyms: o-Dianisidine, 3,3'-Dianisidine, Fast Blue B Base, and others. A comprehensive list of synonyms is provided in the data tables below.
This compound is a colorless, crystalline solid that finds its primary use as an intermediate in the manufacturing of dyes and pigments.[1][2] It is important to note that this compound is classified as a probable human carcinogen and should be handled with appropriate safety precautions.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety information for this compound and its dihydrochloride (B599025) salt.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 119-90-4[1] |
| Molecular Formula | C14H16N2O2[1] |
| Molecular Weight | 244.29 g/mol [3] |
| Appearance | Colorless crystalline solid[1] |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Insoluble in water; soluble in ethanol, acetone, benzene, ether, and chloroform[3] |
Table 2: Synonyms of this compound
| Synonym |
| o-Dianisidine[1] |
| 3,3'-Dianisidine[1] |
| [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-[1] |
| Fast Blue B Base |
| Blue Base NB |
| Cellitazol B |
| Mitsui Blue B Base |
| ortho-Dianisidine |
| Azogene Fast Blue B |
| Diacel Navy DC |
| Neutrosel navy bn |
| Disperse Black 6 |
| Blue BN Base |
| Blue Base irga B |
| Spectrolene Blue B |
| Fast Blue Base B |
| Lake Blue B Base |
| o-Dianisidina |
| Diato Blue Base B |
| Diazo Fast Blue B |
| o-Dianisidin |
| Azofix Blue B Salt |
| Kayaku Blue B Base |
| Fast Blue DSC Base |
| Setacyl Diazo Navy R |
| 3,3'-Dimethoxybiphenyl-4,4'-diamine |
Table 3: Safety and Hazard Information for this compound
| Hazard Information | Details |
| Hazard Class | 6.1 (Poison)[1] |
| DOT Number | UN 2431[1] |
| Health Hazards | Irritant to skin, eyes, nose, and throat.[1] May affect the liver and kidneys.[1] |
| Carcinogenicity | Probable human carcinogen (Group B2).[4] Shown to cause cancer in animals.[1][5] |
| Incompatibilities | Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[1] |
| Handling Precautions | Use in a well-ventilated area, wear protective clothing, gloves, and safety glasses.[6] Avoid creating dust. |
Experimental Protocols
General Protocol for Use as a Peroxidase Substrate in ELISA
This compound and its derivatives can be used as chromogenic substrates for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISA). The following is a generalized protocol; specific concentrations and incubation times may require optimization.
Materials:
-
Microtiter plate coated with the target antigen
-
Primary antibody specific to the antigen
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution: this compound dihydrochloride dissolved in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0)
-
Hydrogen Peroxide (H2O2) solution
-
Stop Solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Blocking: Block the antigen-coated microtiter plate with Blocking Buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add the primary antibody, diluted in Blocking Buffer, to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Preparation: Immediately before use, prepare the working substrate solution by adding hydrogen peroxide to the this compound solution.
-
Color Development: Add the working substrate solution to each well and incubate in the dark at room temperature. Monitor for color development.
-
Stopping the Reaction: Stop the enzymatic reaction by adding the Stop Solution to each well. The color will typically change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Signaling and Metabolic Pathways
Metabolic Activation and Carcinogenesis of this compound
This compound is often used in the production of azo dyes. These dyes can be metabolized by intestinal bacteria, leading to the release of the parent compound.[4][5] Subsequent metabolic activation in the liver, primarily by cytochrome P450 enzymes, can lead to the formation of reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[2]
Caption: Metabolic pathway of this compound from azo dyes to potential carcinogenesis.
Experimental Workflow: ELISA
The following diagram illustrates a typical workflow for an indirect ELISA experiment, a common application for peroxidase substrates like this compound.
Caption: A typical workflow for an indirect ELISA protocol.
References
- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmcprl.net [jmcprl.net]
- 4. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and this compound to potentially carcinogenic aromatic amines by intestinal bacteria [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Synthesis of o-Dianisidine: Pathway and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Dianisidine, chemically known as 3,3'-dimethoxybenzidine, is a significant chemical intermediate, primarily utilized in the synthesis of azo dyes and pigments. Its production is a critical process in various industrial applications. This technical guide provides a comprehensive overview of the primary synthesis pathway of o-dianisidine, detailing the reaction mechanisms, experimental protocols, and quantitative data. The core of the synthesis involves a two-step process: the catalytic hydrogenation of o-nitroanisole to yield the intermediate 2,2'-dimethoxyhydrazobenzene, followed by an acid-catalyzed benzidine (B372746) rearrangement to produce the final o-dianisidine product. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering in-depth insights into the manufacturing of this crucial compound.
Introduction
o-Dianisidine is an aromatic amine that has found widespread use as a precursor in the manufacturing of various organic compounds, most notably azo dyes. The synthesis of o-dianisidine is a classic example of aromatic chemistry, involving a key named reaction known as the benzidine rearrangement. Understanding the intricacies of its synthesis pathway and the underlying mechanisms is crucial for process optimization, yield improvement, and ensuring product quality. This guide will explore the predominant synthetic route from o-nitroanisole, providing a detailed technical examination of each stage.
Overall Synthesis Pathway
The most common and industrially viable method for the synthesis of o-dianisidine commences with o-nitroanisole. The process can be delineated into two principal steps:
-
Reduction of o-Nitroanisole: The nitro groups of o-nitroanisole are reduced to form a hydrazo intermediate, 2,2'-dimethoxyhydrazobenzene. This reduction is typically achieved through catalytic hydrogenation.
-
Benzidine Rearrangement: The resulting 2,2'-dimethoxyhydrazobenzene undergoes an acid-catalyzed intramolecular rearrangement to yield o-dianisidine.
The overall transformation is depicted in the workflow diagram below.
Historical Synthesis of Dyes from 3,3'-Dimethoxybenzidine: A Technical Overview
An in-depth guide for researchers and scientists on the historical manufacturing applications of 3,3'-Dimethoxybenzidine (o-dianisidine) in the synthesis of azo dyes, detailing experimental protocols, quantitative data, and reaction pathways.
Introduction
This compound, also known as o-dianisidine, is an aromatic amine that historically served as a crucial intermediate in the synthesis of a significant class of disazo dyes.[1][2] These dyes found widespread application in coloring textiles, paper, leather, and plastics.[1][2] The core chemical process for the creation of these dyes involves the bis-diazotization of this compound, followed by an azo coupling reaction with various aromatic compounds, known as coupling components.[3] This process gives rise to a diverse range of colors, primarily in the blue, orange, and red spectrums.
This technical guide provides a detailed examination of the historical applications of this compound in dye manufacturing, with a focus on specific examples such as Pigment Orange 16, and a series of direct dyes including C.I. Direct Blue 1, C.I. Direct Blue 8, and C.I. Direct Blue 15. The guide outlines the synthetic pathways, provides detailed experimental protocols based on historical literature and patents, and presents available quantitative data.
It is important to note that this compound and the dyes derived from it are now recognized as reasonably anticipated to be human carcinogens, as they can be metabolized back to the parent amine.[2][4] Consequently, their production and use have been significantly curtailed in many parts of the world under strict industrial hygiene controls.[2] This guide is intended for historical and research purposes only.
General Synthesis Pathway
The synthesis of dyes from this compound follows a two-step process:
-
Bis-diazotization (or Tetrazotization): this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like hydrochloric or sulfuric acid) at low temperatures (0-5 °C), to convert both primary amine groups into diazonium salts. This results in a tetrazonium salt solution.[3][5]
-
Azo Coupling: The tetrazonium salt solution is then reacted with a coupling component. The nature of the coupling component determines the final color and properties of the dye. For pigments, the coupling components are often simple aromatic compounds, while for direct dyes, they are typically larger, more complex naphthalene (B1677914) derivatives containing sulfonic acid groups, which impart water solubility and affinity for cellulosic fibers.[3][6]
Diagram of the General Synthesis Pathway
Caption: General reaction scheme for the synthesis of disazo dyes from this compound.
Synthesis of C.I. Pigment Orange 16
C.I. Pigment Orange 16 is a disazo pigment produced by the coupling of tetrazotized this compound with two equivalents of acetoacetanilide (B1666496).[7]
Experimental Protocol: Synthesis of C.I. Pigment Orange 16
This protocol is adapted from historical patent literature.[1][8]
1. Diazotization of this compound:
-
In a suitable reaction vessel, create a slurry by pulping 100 parts of this compound in 1000 parts of water for 1 hour.
-
Slowly add 80-120 parts of sulfuric acid and continue pulping for 50-70 minutes.
-
Cool the slurry to 0 °C by adding ice.
-
Prepare a solution of 60-80 parts of sodium nitrite in 300 parts of water.
-
Add the sodium nitrite solution to the slurry over 1-2 minutes while maintaining the temperature at 0-5 °C and stirring for approximately 60 minutes.
-
Add a small amount of sulfamic acid (e.g., 0.8-1.2 parts) to neutralize any excess nitrous acid. The resulting solution is the diazo liquid.
2. Preparation of the Coupling Component Solution:
-
In a separate vessel, dissolve sodium hydroxide (B78521) and acetoacetanilide in water.
-
Adjust the temperature of the solution to 10-15 °C.
-
Optionally, an emulsifier can be added.
-
Adjust the pH to 9.5-10.5 by acid precipitation.
3. Coupling Reaction:
-
Slowly drip the diazo liquid from step 1 into the coupling component solution from step 2 to initiate the coupling reaction.
4. Heat Treatment and Isolation:
-
Heat the resulting feed liquid to 85-95 °C and maintain this temperature for 30-45 minutes.
-
Continue stirring for an additional 25-35 minutes.
-
Cool the mixture to below 60 °C.
-
Filter the precipitated pigment, wash with water until neutral, and then dry and crush to obtain C.I. Pigment Orange 16.
Diagram of the Synthesis of C.I. Pigment Orange 16
Caption: Synthesis pathway of C.I. Pigment Orange 16.
Quantitative Data for C.I. Pigment Orange 16
| Property | Value | Reference(s) |
| C.I. Name | Pigment Orange 16 | [7] |
| C.I. Number | 21160 | [7] |
| Molecular Formula | C₃₄H₃₂N₆O₆ | [7] |
| Molecular Weight | 620.65 g/mol | [7] |
| CAS Number | 6505-28-8 | [7] |
| Heat Stability | 180-200 °C | [9] |
| Light Fastness | 5-6 (on a scale of 1-8) | [9] |
| Oil Absorption | 40-50 ml/100g | [8] |
Synthesis of Direct Dyes
Direct dyes based on this compound were historically significant for dyeing cellulosic fibers like cotton due to their water solubility and substantivity. The synthesis follows the same general pathway of bis-diazotization followed by coupling, but with specific naphthalene sulfonic acid derivatives as coupling components.
C.I. Direct Blue 1
This dye is synthesized by coupling tetrazotized this compound with two equivalents of 4-Amino-5-hydroxynaphthalene-1,3-disulfonic acid (Chicago Acid) under alkaline conditions.[10][11]
Diagram of the Synthesis of C.I. Direct Blue 1
Caption: Synthesis of C.I. Direct Blue 1.
C.I. Direct Blue 8
C.I. Direct Blue 8 is produced by the coupling of tetrazotized this compound with two equivalents of 4-Hydroxynaphthalene-1-sulfonic acid.[12]
Diagram of the Synthesis of C.I. Direct Blue 8
Caption: Synthesis of C.I. Direct Blue 8.
C.I. Direct Blue 15
The synthesis of C.I. Direct Blue 15 involves the coupling of tetrazotized this compound with two equivalents of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) under alkaline conditions.[4][13][14]
Diagram of the Synthesis of C.I. Direct Blue 15
Caption: Synthesis of C.I. Direct Blue 15.
General Experimental Protocol for Direct Dyes
While specific historical records with precise quantitative data are scarce, a general procedure can be outlined based on the established chemistry of azo dye synthesis.[3][6]
1. Bis-diazotization of this compound:
-
Prepare a suspension of one molar equivalent of this compound in water and add approximately 2.5-3 molar equivalents of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of two molar equivalents of sodium nitrite in cold water, keeping the temperature below 5 °C.
-
Stir the mixture for 1-2 hours at this temperature. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Destroy any excess nitrous acid with a small amount of sulfamic acid.
2. Azo Coupling:
-
In a separate vessel, dissolve two molar equivalents of the appropriate coupling component (e.g., Chicago Acid, H-Acid) in a dilute aqueous solution of sodium carbonate or sodium hydroxide to achieve an alkaline pH.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-10 °C and the alkaline pH.
-
Continue stirring for several hours until the coupling reaction is complete.
3. Isolation and Purification:
-
"Salt out" the dye by adding sodium chloride to the reaction mixture, which decreases the dye's solubility.
-
Heat the mixture to facilitate the precipitation of the dye.
-
Allow the mixture to cool, and then collect the precipitated dye by filtration.
-
Wash the filter cake with a saturated sodium chloride solution to remove impurities.
-
Dry the purified dye.
Quantitative Data for Direct Dyes
| Property | C.I. Direct Blue 1 | C.I. Direct Blue 8 | C.I. Direct Blue 15 | Reference(s) |
| C.I. Number | 24410 | 24140 | 24400 | [11][12] |
| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₆S₄ | C₃₄H₂₄N₄Na₂O₁₀S₂ | C₃₄H₂₄N₆Na₄O₁₆S₄ | [12][14][15] |
| Molecular Weight | 992.81 g/mol | 758.69 g/mol | 992.81 g/mol | [11][12] |
| CAS Number | 2610-05-1 | 2429-71-2 | 2429-74-5 | [12][14][15] |
| Appearance | Blue powder | Blue powder | Dark blue solid | [12][14][15] |
| Solubility in Water | 50 g/L (80 °C) | Soluble | Good | [11][12][14] |
Conclusion
The historical synthesis of dyes from this compound represents a significant chapter in the development of synthetic colorants. The straightforward and versatile chemical pathway involving bis-diazotization and azo coupling allowed for the production of a wide array of dyes with important industrial applications. While the inherent toxicity of the parent amine has led to a decline in their use, the study of these historical manufacturing processes provides valuable insights into the principles of dye chemistry and the evolution of industrial chemical synthesis. The protocols and data presented here, compiled from historical sources, offer a technical foundation for researchers interested in the chemistry of azo dyes.
References
- 1. CN110591409A - Preparation method of pigment orange 16 - Google Patents [patents.google.com]
- 2. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fsw.cc [fsw.cc]
- 4. Direct Blue 15 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lgujls.lgu.edu.pk [lgujls.lgu.edu.pk]
- 7. Pigment Orange 16 [dyestuffintermediates.com]
- 8. CN105238095A - Preparation method of pigment orange 16 - Google Patents [patents.google.com]
- 9. zeyachem.net [zeyachem.net]
- 10. Direct Blue 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. worlddyevariety.com [worlddyevariety.com]
- 12. worlddyevariety.com [worlddyevariety.com]
- 13. CI DIRECT BLUE 15 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Direct Blue 15 - Wikipedia [en.wikipedia.org]
- 15. Direct Blue 1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 3,3'-Dimethoxybenzidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,3'-Dimethoxybenzidine, a key chemical intermediate. Due to its significance in various industrial applications, including the synthesis of dyes and pigments, understanding its solubility characteristics in different organic solvents is crucial for process optimization, formulation development, and safety assessments.
Introduction to this compound
This compound, also known as o-dianisidine, is an aromatic amine that typically appears as colorless crystals which may turn violet upon exposure to air and light.[1][2][3] It is a member of the benzidine (B372746) family and is utilized primarily as an intermediate in the production of azo dyes and pigments.[1][3][4] Its molecular structure, featuring two methoxy (B1213986) groups and two amino groups on a biphenyl (B1667301) backbone, dictates its physicochemical properties, including its solubility profile.
Quantitative Solubility Data
A thorough review of available literature indicates that while the qualitative solubility of this compound in various organic solvents is well-documented, specific quantitative data is sparse. The compound is generally described as soluble in several common organic solvents and is practically insoluble in water.[1][2][4]
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Temperature | Solubility | Data Type | Reference |
| Water | 25 °C | 0.060 g/L | Quantitative | [2][5] |
| Water | 20 °C (68 °F) | < 0.1 mg/mL | Quantitative | [6] |
| Alcohol (general) | Not Specified | Soluble | Qualitative | [1][2][3][4][6] |
| Ethanol | Not Specified | Soluble | Qualitative | [4] |
| Benzene | Not Specified | Soluble | Qualitative | [1][2][3][4][6] |
| Diethyl Ether | Not Specified | Soluble | Qualitative | [1][2][3][4][6] |
| Chloroform | Not Specified | Soluble | Qualitative | [1][2][4][6] |
| Acetone | Not Specified | Soluble | Qualitative | [1][2][4][6] |
It is important to note that for many organic solvents, only qualitative descriptors such as "soluble" are available in the referenced literature. For precise formulation and process design, experimental determination of solubility at specific temperatures is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Scintillation vials or other suitable sealed containers
3.2. Procedure
-
Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to facilitate dissolution.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. Continuous agitation is necessary to facilitate the dissolution process.
-
Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.
-
Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining suspended particles, filter the aliquot through a syringe filter into a clean, pre-weighed container.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered, saturated solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute). Weigh the remaining solid residue to determine the mass of the dissolved this compound.
-
Chromatographic/Spectroscopic Method: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the initial volume of the solvent used.
3.3. Safety Precautions
This compound is a suspected carcinogen and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Solubility Factors
The solubility of an organic compound like this compound is governed by several interrelated factors. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has summarized the available solubility data for this compound in organic solvents, provided a detailed experimental protocol for its determination, and visualized the key experimental and logical relationships. While qualitative data indicates solubility in a range of common organic solvents, the lack of extensive quantitative data highlights the need for experimental determination for specific applications in research and development. The provided protocol offers a robust framework for obtaining such critical data.
References
- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound|CAS 119-90-4|RUO [benchchem.com]
- 4. jmcprl.net [jmcprl.net]
- 5. env.go.jp [env.go.jp]
- 6. Dianisidine | C14H16N2O2 | CID 8411 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Metabolism of 3,3'-Dimethoxybenzidine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,3'-Dimethoxybenzidine (DMOB), a recognized carcinogen, is primarily encountered in industrial settings and as a metabolic byproduct of certain azo dyes. Understanding its metabolic fate is crucial for assessing its toxicological risk and for the development of safety strategies. This technical guide provides a comprehensive overview of the metabolism of DMOB in biological systems, detailing the key enzymatic pathways, resultant metabolites, and the experimental methodologies used for their characterization. The primary metabolic routes for DMOB include N-acetylation, aromatic hydroxylation, O-demethylation, and subsequent glucuronidation, leading to the formation of various metabolites that are excreted in urine and bile. This document summarizes the available quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of DMOB's biotransformation.
Introduction
This compound (DMOB), also known as o-dianisidine, is an aromatic amine used predominantly as an intermediate in the production of dyes and pigments.[1][2][3] Its structural similarity to the known human carcinogen benzidine (B372746) has led to significant concern regarding its own carcinogenic potential.[2][4] Indeed, studies in animal models have demonstrated that oral exposure to DMOB can lead to tumors in various organs, including the Zymbal gland, skin, intestine, liver, and oral cavity.[1][2][4] Human exposure primarily occurs through the reductive cleavage of DMOB-based azo dyes by intestinal microflora, which releases the free amine for absorption and subsequent systemic metabolism.[4] This guide will delve into the metabolic pathways that DMOB undergoes following its absorption, providing a technical resource for researchers and professionals in toxicology and drug development.
Metabolic Pathways of this compound
The metabolism of DMOB is a multi-step process involving both Phase I and Phase II enzymatic reactions, primarily occurring in the liver. These transformations are critical in determining the detoxification or, conversely, the metabolic activation of this compound into potentially more reactive species.
Initial Reductive Cleavage of Azo Dyes
For exposure via DMOB-based dyes, the initial and rate-limiting step is the reductive cleavage of the azo bond (-N=N-). This process is efficiently carried out by azoreductases produced by anaerobic bacteria residing in the gastrointestinal tract.[4] This enzymatic action liberates free this compound, which is then available for absorption into the systemic circulation.
Phase I Metabolism
Once absorbed, DMOB undergoes Phase I metabolic reactions, which introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions.
-
Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes are presumed to catalyze the hydroxylation of the aromatic rings of DMOB. While the specific isozymes have not been definitively identified in the literature for DMOB, CYP1A1 and CYP1A2 are commonly involved in the metabolism of aromatic amines and are likely candidates.[5] Hydroxylation can occur at various positions on the biphenyl (B1667301) structure.
-
O-Demethylation: The methoxy (B1213986) groups of DMOB can be removed via O-demethylation, another CYP-mediated reaction. This process yields hydroxylated metabolites, which can then undergo further conjugation.
Phase II Metabolism
The functionalized metabolites from Phase I, as well as the parent DMOB molecule, are substrates for Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion.
-
N-Acetylation: The primary amino groups of DMOB are susceptible to N-acetylation by N-acetyltransferases (NATs). Both mono- and di-acetylated metabolites have been identified.[6] Notably, N-acetyl-DMOB has been shown to be a more potent bacterial mutagen than the parent compound, suggesting that this pathway may be involved in metabolic activation.[6]
-
Glucuronidation: The hydroxylated metabolites and the amino groups of DMOB and its acetylated derivatives can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[6] This is a major detoxification pathway that significantly increases the water solubility and excretion of the metabolites.
A proposed metabolic pathway for this compound is illustrated in the following diagram:
Quantitative Data on DMOB Metabolism
Quantitative analysis of DMOB and its metabolites is essential for understanding its pharmacokinetic profile and assessing exposure. The primary routes of excretion are through feces and urine.
A study in rats demonstrated that following either oral or intravenous administration of radiolabeled DMOB, approximately 50% of the radioactivity was excreted in the feces and 30-40% in the urine within three days.[6] This indicates significant biliary excretion. The same study also found that a substantial portion of the remaining radioactivity in the animal was covalently bound to liver macromolecules, highlighting the potential for reactive metabolite formation.[6]
GC/MS analysis of urine and bile from rats treated with DMOB led to the identification of eight metabolites, formed through the pathways of N-acetylation, hydroxylation, O-demethylation, and glucuronidation.[6]
| Parameter | Finding | Species | Reference |
| Fecal Excretion | ~50% of administered dose within 3 days | Rat | [6] |
| Urinary Excretion | 30-40% of administered dose within 3 days | Rat | [6] |
| Biliary Excretion | 70% of IV dose | Rat | [6] |
| Identified Metabolites | 8 metabolites in urine and bile | Rat | [6] |
| Metabolic Pathways | N-acetylation, hydroxylation, O-demethylation, glucuronidation | Rat | [6] |
| Mutagenicity | N-Acetyl-DMOB is a more potent mutagen than DMOB | Salmonella typhimurium TA98 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DMOB metabolism.
In Vitro Metabolism with Liver Microsomes
This protocol is designed to assess the Phase I metabolism of DMOB using liver microsomes, which are a rich source of CYP450 enzymes.
Objective: To determine the rate of DMOB metabolism and identify its primary oxidative metabolites.
Materials:
-
Pooled human or rat liver microsomes
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a stock solution of DMOB in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<1%).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, DMOB solution, and liver microsomes. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as a control and is prepared by adding the quenching solution before the NADPH regenerating system.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining DMOB and identify the formed metabolites.
Workflow Diagram:
Analysis of Urinary Metabolites by GC-MS
This protocol outlines a general procedure for the extraction and analysis of DMOB and its metabolites from urine samples.
Objective: To identify and quantify DMOB and its metabolites in urine.
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated DMOB)
-
Enzymes for deconjugation (e.g., β-glucuronidase/arylsulfatase)
-
Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Derivatizing agent (e.g., pentafluoropropionic anhydride)
-
GC-MS system
Procedure:
-
Sample Preparation: To a urine sample, add the internal standard and a buffer suitable for enzymatic hydrolysis.
-
Deconjugation: Add β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates. Incubate at 37°C for a sufficient time (e.g., overnight).
-
Extraction: Adjust the pH of the hydrolyzed urine to basic and perform liquid-liquid extraction with an organic solvent.
-
Derivatization: Evaporate the organic extract to dryness and reconstitute in a small volume of solvent. Add the derivatizing agent to convert the polar amino and hydroxyl groups into more volatile derivatives suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the metabolites. The mass spectrometer is used for identification and quantification based on mass spectra and retention times.
Workflow Diagram:
References
- 1. Ames test - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. epa.gov [epa.gov]
- 4. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism, distribution, and excretion of the carcinogenic aromatic amine, this compound in the rat. Formation of mutagenic urinary and biliary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peroxidase Substrates in ELISA
Topic: 3,3'-Dimethoxybenzidine as a Peroxidase Substrate in ELISA
A Note on this compound (DMB)
Initial searches for the application of this compound (DMB) as a direct peroxidase substrate in modern ELISA protocols yield limited information. DMB is a benzidine (B372746) derivative, and compounds in this class are often associated with health and safety concerns, including potential carcinogenicity.[1][2][3] The scientific community has largely transitioned to safer and more sensitive chromogenic substrates for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISAs).
The most prominent and widely adopted safer alternative is 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) . TMB offers high sensitivity, stability, and a well-characterized reaction, making it the substrate of choice for most HRP-based colorimetric ELISAs.[4][5][6] These application notes and protocols will, therefore, focus on the use of TMB as the standard peroxidase substrate for ELISA applications.
Application Notes for 3,3',5,5'-Tetramethylbenzidine (TMB) in ELISA
Introduction
3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to antibodies in ELISA procedures.[4][5] The enzymatic reaction of HRP with TMB in the presence of hydrogen peroxide (H₂O₂) produces a soluble, blue-colored product. The reaction can be stopped by the addition of an acid, such as sulfuric or phosphoric acid, which changes the color to yellow. The intensity of the color is proportional to the amount of HRP-conjugated antibody bound to the target antigen, allowing for quantitative measurement.[7][8]
Principle of Detection
In an ELISA, an HRP-conjugated antibody binds to the target antigen, which is immobilized on a microplate well. After washing away unbound components, the TMB substrate solution is added. The HRP enzyme catalyzes the oxidation of TMB by hydrogen peroxide, resulting in the development of a blue color. The reaction is then quenched with a stop solution, converting the blue product to a stable yellow product. The absorbance of the yellow product is measured spectrophotometrically at 450 nm.[7][8]
Key Advantages of TMB
-
High Sensitivity: TMB is one of the most sensitive chromogenic substrates for HRP, allowing for the detection of low concentrations of antigen.[4][5]
-
Safety: TMB is considered a safer alternative to other benzidine-based substrates.[9]
-
Good Stability: TMB substrate solutions, when properly prepared and stored, offer good stability.[9]
-
Versatility: TMB is suitable for various ELISA formats, including direct, indirect, and sandwich ELISAs.[10]
Data Presentation: Performance Characteristics of HRP Substrates
The following table summarizes the performance characteristics of TMB and compares it with other common HRP substrates.
| Substrate | Enzyme | Wavelength (Stopped/Unstopped) | Final Color (Stopped/Unstopped) | Detection Limit (per well) |
| 1-Step Ultra TMB | HRP | 450 nm / 652 nm | Yellow / Blue | 2 pg |
| TMB Substrate Kit | HRP | 450 nm / 652 nm | Yellow / Blue | 6 pg |
| 1-Step Turbo TMB | HRP | 450 nm / 652 nm | Yellow / Blue | 7 pg |
| 1-Step Slow TMB | HRP | 450 nm / 652 nm | Yellow / Blue | 8 pg |
| OPD (o-phenylenediamine) | HRP | 490 nm / 450 nm | Orange / Green | 7 pg |
| ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]) | HRP | 410 nm / 410 nm | Green / Green | 2.5 ng |
Data compiled from various sources. Detection limits and antibody dilutions are generalized and may require optimization for individual assays.[11]
Experimental Protocols
I. Preparation of TMB Substrate Solution
Commercially available TMB substrate solutions are often provided as a ready-to-use single component or a two-component system (TMB solution and peroxide solution).
-
For Two-Component Systems:
-
Immediately before use, mix equal volumes of the TMB solution and the peroxide solution.[7]
-
The working solution should be protected from light.
-
-
For Preparing from Powder (General Guideline):
-
Prepare a stock solution of TMB by dissolving 10 mg of TMB in 10 mL of DMSO.[12]
-
To prepare the working solution, dilute 1 mL of the TMB-DMSO stock solution with 9 mL of a phosphate-citrate buffer (pH 5.2).[12]
-
Immediately before use, add 2 µL of 30% hydrogen peroxide to the diluted TMB solution.[13]
-
II. Standard ELISA Protocol using TMB Substrate
This protocol describes a general indirect ELISA for the detection of a target antigen.
-
Antigen Coating:
-
Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate the plate for 2-4 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer to its optimal concentration.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Prepare the TMB substrate working solution as described in Protocol I.
-
Add 100 µL of the TMB substrate solution to each well.[7][8]
-
Incubate the plate at room temperature for 15-30 minutes, or until sufficient color development is observed.[7] Protect the plate from light during this incubation.
-
Stop the reaction by adding 50-100 µL of stop solution (e.g., 2M H₂SO₄ or 1N HCl) to each well.[7] The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Visualizations
Caption: Enzymatic reaction of TMB with HRP.
Caption: General workflow of an indirect ELISA.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ELISA Enzyme Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. abioreagents.com [abioreagents.com]
- 9. Comparison of particulate 3,3',5,5'-tetramethylbenzidine and 3,3'-diaminobenzidine as chromogenic substrates for immunoblot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for o-Dianisidine in Horseradish Peroxidase (HRP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Horseradish peroxidase (HRP) is a widely utilized enzyme in various biochemical applications, including ELISAs, immunohistochemistry, and other enzyme-based assays. The activity of HRP is commonly determined by monitoring the oxidation of a chromogenic substrate in the presence of hydrogen peroxide. o-Dianisidine is a classic chromogenic substrate for HRP that, upon oxidation, forms a soluble, colored product that can be quantified spectrophotometrically. This document provides detailed protocols and application notes for the use of o-Dianisidine in HRP assays.
Principle of the Assay
The fundamental principle of the HRP assay using o-Dianisidine involves the enzymatic transfer of oxygen from hydrogen peroxide (H₂O₂) to o-Dianisidine. This reaction, catalyzed by HRP, results in the formation of a brownish-orange colored product. The rate of color formation is directly proportional to the HRP activity and can be monitored by measuring the increase in absorbance at a specific wavelength.
Safety Precautions
o-Dianisidine and its dihydrochloride (B599025) salt are considered hazardous substances and potential carcinogens.[1][2][3][4] It is imperative to handle these compounds with extreme care in a well-ventilated area, preferably a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1] Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HRP-catalyzed oxidation of o-Dianisidine.
Table 1: Spectrophotometric Properties of Oxidized o-Dianisidine
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 460 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 11.3 x 10³ M⁻¹cm⁻¹ | [5] |
| Color of Oxidized Product | Brownish-orange | [6][7] |
Table 2: Kinetic Parameters of Horseradish Peroxidase with o-Dianisidine
| Parameter | Condition | Value | Reference |
| Optimal pH | 0.1 M Citrate Buffer | 4.0 | [8] |
| Optimal pH Range | 5.0 - 6.0 | [9] | |
| Michaelis-Menten Constant (Km) | 0.1 M Citrate Buffer, pH 4.0 | 0.06 mM | [8] |
| Maximum Velocity (Vmax) | 0.1 M Citrate Buffer, pH 4.0 | 8.5 µM/s | [8] |
Experimental Protocols
Protocol 1: Standard Endpoint HRP Activity Assay
This protocol is suitable for determining the total HRP activity in a sample.
Materials:
-
Buffer: 0.01 M Sodium Phosphate, pH 6.0[5]
-
HRP Sample: Diluted in Buffer to an approximate concentration of 1-2 µg/mL[5]
-
o-Dianisidine Solution (Dye): 1% (w/v) o-Dianisidine in methanol. This solution should be freshly prepared and stored in an amber bottle or wrapped in foil to protect it from light.[5]
-
Hydrogen Peroxide (H₂O₂) Solution: 0.3% (v/v) H₂O₂ in deionized water. Dilute to a final concentration of 0.003% in the Buffer just before use.[5]
-
Stopping Reagent (Optional): Concentrated Sodium Azide (NaN₃) solution.
Procedure:
-
Prepare the substrate-dye mixture by adding 0.05 mL of the 1% o-Dianisidine solution to 6.0 mL of the 0.003% H₂O₂ solution and vortex to mix.[5]
-
Pipette 2.9 mL of the substrate-dye mixture into two separate tubes: one labeled "Reaction" and the other "Control".[5]
-
To the "Reaction" tube, add 100 µL of the diluted HRP sample and mix thoroughly.[5]
-
To the "Control" tube, add 100 µL of the Buffer (without HRP) and mix thoroughly.[5]
-
Incubate both tubes at 25°C for 3 minutes.[5]
-
After 3 minutes, stop the reaction by adding 100 µL of concentrated NaN₃ to each tube (optional).
-
Measure the absorbance of the "Reaction" and "Control" tubes at 460 nm using a spectrophotometer.
-
Calculate the net absorbance by subtracting the absorbance of the "Control" from the absorbance of the "Reaction" tube.
Enzyme Activity Calculation:
One unit of HRP activity is defined as the amount of enzyme that decomposes 1 µmole of peroxide per minute at 25°C.[5] The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of oxidized o-Dianisidine.
Protocol 2: Kinetic HRP Activity Assay
This protocol allows for the determination of the initial reaction velocity.
Materials:
-
Same reagents as in Protocol 1.
Procedure:
-
Prepare the substrate-dye mixture as described in Protocol 1.
-
Pipette 2.9 mL of the substrate-dye mixture into a cuvette.
-
Place the cuvette in a spectrophotometer set to 460 nm and equilibrated at 25°C.
-
To start the reaction, add 100 µL of the diluted HRP sample to the cuvette and mix quickly by gentle inversion.
-
Immediately start recording the absorbance at 460 nm every 15 seconds for a total of 3 minutes.[5]
-
Plot the absorbance values against time.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
Visualizations
HRP Catalytic Cycle
Caption: Catalytic cycle of horseradish peroxidase with o-Dianisidine.
Experimental Workflow for HRP Assay
Caption: Experimental workflow for the HRP assay using o-Dianisidine.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 6. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 3,3'-Dimethoxybenzidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes synthesized from 3,3'-dimethoxybenzidine constitute a significant class of colorants with applications ranging from traditional dyeing of textiles to advanced materials and biomedical research. This compound, an aromatic diamine, serves as a versatile precursor for the synthesis of bis-azo dyes, which contain two azo groups (-N=N-). The presence of the two methoxy (B1213986) groups on the biphenyl (B1667301) backbone influences the electronic properties and, consequently, the color and stability of the resulting dyes. These dyes are of particular interest in drug development as potential delivery vehicles or as chromogenic substrates in diagnostic assays.
The synthesis of bis-azo dyes from this compound follows a well-established two-step reaction pathway: tetrazotization followed by azo coupling. The first step involves the conversion of the two primary amino groups of this compound into highly reactive bis-diazonium salts using nitrous acid under acidic conditions and at low temperatures. Due to the inherent instability of diazonium salts, this intermediate is typically used immediately in the subsequent step. The second step is the electrophilic aromatic substitution reaction where the bis-diazonium salt reacts with two equivalents of a coupling agent, such as a phenol, naphthol, or aromatic amine, to form the final bis-azo dye.
This document provides detailed experimental protocols for the synthesis of a representative bis-azo dye using this compound, along with tables of quantitative data for analogous compounds to aid in characterization and comparison.
Data Presentation
Table 1: Physicochemical and Yield Data for Representative Azo Dyes
| Dye Structure/Precursors | Molecular Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) | Reference |
| Congo Red Analogue (from Benzidine + 2x Naphthionic acid) | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 | Brownish Red | >300 | - | [1] |
| (E)-2-Hydroxy-5-((3-nitrophenyl)diazenyl)benzoic acid | C₁₃H₉N₃O₅ | 287.23 | Orange | 233.1–235.4 | 81.5 | [2] |
| 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene | C₁₇H₁₃N₃O₄ | 323.31 | - | - | 78 | [3] |
| Bisazo-acid dye from 4,4'-diaminodiphenylmethane and 2-hydroxy-4-methoxybenzophenone-5-sulphonic acid | C₃₄H₂₅N₅O₁₄S₂ | 791.72 | Reddish Yellow | 148-150 | 72 | [4] |
Table 2: Spectroscopic Data for Representative Azo Dyes
| Dye Structure/Precursors | λmax (nm) (Solvent) | FT-IR (cm⁻¹) Key Peaks | ¹H-NMR (δ, ppm) Key Signals | Reference |
| Congo Red Analogue (from Benzidine + 2x Naphthionic acid) | - | 3325 (N-H), 1582 (N=N), 1081 (S=O) | 7.98 (d, 4H), 7.66 (d, 4H), 7.5 (d, 2H), 5.9 (s, 2H), 4.8 (br s, 8H) | [1] |
| (E)-2-Hydroxy-5-((3-nitrophenyl)diazenyl)benzoic acid | 473.3 (DMSO) | 3265 (O-H), 1673 (C=O), 1575 (C=C), 1531, 1347 (NO₂), 1444 (N=N) | 8.47 (s, 1H), 8.36 (s, 2H), 8.15 (d, 2H), 7.15 (d, 1H) | [2] |
| Bisazo-acid dye from 4,4'-diaminodiphenylmethane and 2-hydroxy-4-methoxybenzophenone-5-sulphonic acid | - | 3633 (O-H), 1652 (C=O), 1532 (N=N), 1032, 653 (SO₃H) | 3.83 (s, 6H, -OCH₃), 5.35 (s, 2H, Ar-OH), 7.31–8.72 (m, 15H, Ar-H), 8.0-8.2 (s, 2H, -SO₃H) | [4] |
| (E)-4-((4-aminophenyl)diazenyl)naphthalen-1-ol | 477 (acidic), 595 (basic) | 3427 (O-H), 3269 (N-H), 1411 (N=N) | 12.24 (s, 1H, OH), 8.49-7.08 (m, 8H, Ar-H), 6.77 (s, 2H, NH₂) | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Bis-Azo Dye from this compound and 2-Naphthol (B1666908)
This protocol details the synthesis of a bis-azo dye by the tetrazotization of this compound followed by coupling with two equivalents of 2-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
Urea
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL, 500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
Part A: Tetrazotization of this compound
-
In a 250 mL beaker, prepare a solution of this compound by dissolving 2.44 g (0.01 mol) in 20 mL of distilled water and 5 mL of concentrated HCl. Stir until a fine suspension is formed.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate 100 mL beaker, dissolve 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound suspension over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the tetrazotization reaction. The resulting mixture is the bis-diazonium salt solution. A slight excess of nitrous acid can be tested for with starch-iodide paper (a blue-black color indicates excess) and can be quenched by the careful addition of a small amount of urea.
Part B: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, prepare a solution of the coupling agent by dissolving 2.88 g (0.02 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold bis-diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A deeply colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification of the Bis-Azo Dye
-
Once the reaction is complete, the precipitated dye is collected by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold saturated sodium chloride solution to remove impurities, followed by a small amount of cold distilled water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Calculate the percentage yield and characterize the final product using appropriate spectroscopic techniques (UV-Vis, FT-IR, NMR).
Mandatory Visualizations
Caption: Chemical reaction pathway for the synthesis of a bis-azo dye.
Caption: General experimental workflow for bis-azo dye synthesis.
References
Application Notes: Colorimetric Detection of Glucose using 3,3'-Dimethoxybenzidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of glucose is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. This application note describes a robust and sensitive colorimetric method for the determination of glucose concentration in biological samples. The assay is based on a coupled enzyme reaction involving glucose oxidase (GOx) and horseradish peroxidase (HRP), with 3,3'-Dimethoxybenzidine (o-dianisidine) serving as the chromogenic substrate. This method offers a simple, cost-effective, and reliable alternative to more complex analytical techniques.
Principle of the Assay
The colorimetric detection of glucose is achieved through a two-step enzymatic cascade. In the first step, glucose oxidase specifically catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is directly proportional to the glucose concentration in the sample.
In the second step, in the presence of horseradish peroxidase, the generated hydrogen peroxide oxidizes the chromogenic substrate, this compound. This oxidation reaction results in the formation of a colored product, which can be quantified by measuring its absorbance using a spectrophotometer. The intensity of the color developed is directly proportional to the initial glucose concentration.[1][2]
Signaling Pathway
The enzymatic cascade leading to the colorimetric signal is depicted below. Glucose is first oxidized by glucose oxidase, producing hydrogen peroxide. Subsequently, horseradish peroxidase utilizes the hydrogen peroxide to oxidize this compound, resulting in a colored product that can be measured spectrophotometrically.
Materials and Reagents
-
This compound dihydrochloride (B599025) (o-dianisidine dihydrochloride)
-
Glucose Oxidase (from Aspergillus niger)
-
Horseradish Peroxidase (Type II)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.0)
-
D-Glucose (for standard curve)
-
Sulfuric Acid (6 M) - Stop Solution
-
Deionized water
-
Microplate reader or spectrophotometer capable of measuring absorbance at 425-475 nm.[1]
-
96-well microplates or cuvettes
-
Pipettes and tips
-
Incubator or water bath set to 37°C
Experimental Protocols
Reagent Preparation
5.1.1. 0.1 M Potassium Phosphate Buffer (pH 6.0): Prepare a 0.1 M solution of potassium phosphate monobasic and a 0.1 M solution of potassium phosphate dibasic. Mix the two solutions until the desired pH of 6.0 is achieved.
5.1.2. This compound Stock Solution (5 mg/mL): Dissolve 5 mg of this compound dihydrochloride in 1 mL of deionized water. Vortex to dissolve completely. This stock solution should be protected from light.
5.1.3. Glucose Oxidase Stock Solution (1000 U/mL): Dissolve 10,000 units of glucose oxidase in 10 mL of deionized water. Aliquot and store at -20°C.
5.1.4. Peroxidase Stock Solution (1000 U/mL): Dissolve 1000 units of horseradish peroxidase in 1 mL of deionized water. Aliquot and store at -20°C.
5.1.5. Assay Reagent (Working Solution): To prepare 10 mL of the assay reagent, mix the following components:
-
8.55 mL of 0.1 M Potassium Phosphate Buffer (pH 6.0)
-
200 µL of 5 mg/mL this compound stock solution
-
1.25 mL of Glucose Oxidase stock solution (1000 U/mL)
-
Add the entire volume of the Peroxidase stock solution (1000 U/mL) and mix well.
This working solution contains approximately 0.1 mg/mL this compound, 125 U/mL glucose oxidase, and 100 U/mL peroxidase. This reagent should be protected from light and can be stored at 2-8°C for up to one month. Discard if turbidity or color develops.
5.1.6. Glucose Standard Solutions: Prepare a stock solution of D-glucose at a concentration of 1 mg/mL in deionized water. From this stock, prepare a series of dilutions in deionized water to generate a standard curve (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL).
Assay Procedure
The following protocol is for a microplate-based assay. The volumes can be scaled up for use in cuvettes.
-
Sample and Standard Preparation: Pipette 50 µL of each glucose standard and unknown sample into separate wells of a 96-well microplate. Include a blank well containing 50 µL of deionized water.
-
Enzymatic Reaction: Add 100 µL of the prepared Assay Reagent to each well containing the standards and samples. Mix gently by pipetting.
-
Incubation: Incubate the microplate at 37°C for 30 minutes. Protect the plate from direct light during incubation.
-
Stopping the Reaction: After the incubation period, add 50 µL of 6 M sulfuric acid to each well to stop the reaction. The color of the solution will change from brown to a stable pink/orange.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance should be read within 30 minutes of adding the stop solution.
Data Analysis
-
Blank Subtraction: Subtract the absorbance of the blank well from the absorbance of all standard and sample wells.
-
Standard Curve Generation: Plot the blank-corrected absorbance values of the glucose standards against their corresponding concentrations (in mg/mL or mM).
-
Determination of Unknown Concentration: Use the standard curve to determine the glucose concentration in the unknown samples by interpolating their absorbance values.
Quantitative Data Summary
The analytical performance of the this compound-based colorimetric glucose assay is summarized in the table below. These values are representative and may vary depending on the specific experimental conditions and instrumentation used.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance | 425-475 nm | [1] |
| Limit of Detection (LOD) | 1 mg/dL | [3] |
| Limit of Quantitation (LOQ) | 3 mg/dL | [3] |
| Linear Range | Up to 400 mg/dL | [3] |
| Incubation Time | 30 minutes | [1] |
| Incubation Temperature | 37°C | [1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contaminated reagents or water. | Use fresh, high-purity reagents and deionized water. |
| Assay reagent exposed to light for an extended period. | Prepare fresh assay reagent and protect it from light. | |
| Low sensitivity | Inactive enzymes. | Use fresh enzyme preparations and store them properly. |
| Incorrect pH of the buffer. | Verify the pH of the buffer and adjust if necessary. | |
| Poor reproducibility | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations during incubation. | Ensure a stable and uniform incubation temperature. | |
| Non-linear standard curve | Substrate depletion at high glucose concentrations. | Dilute samples with high glucose concentrations to fall within the linear range. |
| Incorrect standard dilutions. | Prepare fresh standards and verify their concentrations. |
Conclusion
The colorimetric assay for glucose using this compound provides a simple, rapid, and sensitive method for the quantification of glucose in various biological samples. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development. Adherence to the described procedures will ensure reliable and reproducible results.
References
Application of o-Dianisidine in Neurohistochemistry for Tracer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Dianisidine is a chromogenic substrate utilized in neurohistochemical studies for the visualization of horseradish peroxidase (HRP), a widely used enzymatic tracer. In the presence of hydrogen peroxide, HRP catalyzes the oxidation of o-Dianisidine, resulting in the formation of a colored precipitate. This reaction allows for the anatomical localization of neurons and their projections, providing valuable insights into the intricate wiring of the nervous system. This document provides detailed application notes and protocols for the use of o-Dianisidine in neuroanatomical tracing studies.
Principle of the Method
The use of o-Dianisidine in neurohistochemistry is based on the enzymatic activity of horseradish peroxidase (HRP). HRP is taken up by neurons and transported axonally, either in a retrograde (from axon terminals to the cell body) or anterograde (from the cell body to axon terminals) direction. Following a survival period to allow for this transport, the neural tissue is fixed and sectioned. The sections are then incubated in a solution containing o-Dianisidine and hydrogen peroxide. The HRP enzyme present in the labeled neurons catalyzes the oxidation of o-Dianisidine, leading to the formation of a distinctively colored, insoluble reaction product. This precipitate can be visualized under a light microscope, thereby revealing the location of the HRP-containing neurons and their processes.
Application Notes
Advantages of o-Dianisidine:
-
Sensitivity: The o-Dianisidine method has been shown to be as sensitive as the widely used tetramethylbenzidine (TMB) method for labeling neurons.[1]
-
Reaction Product: The reaction with o-Dianisidine can produce well-filled neurons with a granular reaction product, sometimes giving an appearance similar to Golgi preparations.[2]
-
Lack of Crystalline Artifacts: Unlike the TMB reaction, the o-Dianisidine method does not typically produce artifactual crystalline precipitates, leading to cleaner preparations.[3]
Limitations and Considerations:
-
Carcinogenicity: o-Dianisidine is a potential carcinogen and should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area or chemical fume hood.[4][5][6][7]
-
pH Sensitivity: The sensitivity of the o-Dianisidine reaction is pH-dependent, with optimal results often obtained in a slightly acidic pH range.[3]
-
Comparison with other Chromogens: While sensitive, in some comparative studies, TMB has been reported to demonstrate a greater number of labeled neurons, particularly with small HRP applications.[2]
Quantitative Data
The following table summarizes a quantitative comparison of different chromogens for the visualization of retrogradely transported HRP. The data is adapted from a study comparing the number of labeled neurons in afferent cell groups following HRP application.
| Chromogen | Relative Number of Labeled Neurons (Normalized to DAB) | Key Observations |
| Diaminobenzidine (DAB) | 1.0 | Standard, reliable method. |
| Hanker-Yates (P-phenylenediamine and pyrocatechol) | ~1.5 - 2.0 | More sensitive than DAB. |
| o-Dianisidine | ~2.0 - 3.0 | More sensitive than DAB and Hanker-Yates. [2] |
| Tetramethylbenzidine (TMB) | > 4.0 | Demonstrated the highest number of labeled neurons.[2] |
Note: The relative numbers are estimations based on the reported findings for illustrative comparison.
Experimental Protocols
Protocol 1: Retrograde Tracing using HRP and o-Dianisidine Histochemistry
This protocol is adapted from the method described by Takayama and Miura (1981).[1][3]
Materials:
-
Horseradish Peroxidase (HRP), Type VI (Sigma-Aldrich)
-
o-Dianisidine dihydrochloride
-
Hydrogen peroxide (30%)
-
Ethanol
-
Sodium nitroferricyanide
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetate (B1210297) buffer (0.1 M, pH 4.3)
-
Paraformaldehyde
-
Gelatin-coated slides
Procedure:
-
HRP Injection:
-
Anesthetize the animal according to approved protocols.
-
Inject a 10-50% solution of HRP in sterile saline into the target brain region. The volume will depend on the size of the target structure.
-
Allow a survival period of 24-48 hours for retrograde transport.
-
-
Perfusion and Fixation:
-
Deeply anesthetize the animal.
-
Perfuse transcardially with physiological saline, followed by a fixative solution of 1% paraformaldehyde and 1.25% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4).
-
Post-fix the brain in the same fixative for 4-6 hours at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution in 0.1 M phosphate buffer at 4°C until it sinks.
-
-
Tissue Sectioning:
-
Cut frozen sections of the brain at 30-50 µm thickness using a cryostat or freezing microtome.
-
Collect the sections in cold 0.1 M phosphate buffer.
-
-
o-Dianisidine Staining:
-
Pre-incubation: Transfer the sections to a pre-incubation medium containing:
-
5 mg o-Dianisidine
-
10 ml distilled water
-
30 ml 100% ethanol
-
10 ml 0.1 M acetate buffer (pH 4.3)
-
50 mg sodium nitroferricyanide
-
Incubate for 20 minutes at room temperature.
-
-
Incubation: Add 0.3 ml of 0.3% hydrogen peroxide to the pre-incubation medium. Incubate the sections for another 20-30 minutes at room temperature. The solution should be gently agitated.
-
Washing: Stop the reaction by transferring the sections through several changes of cold 0.1 M phosphate buffer.
-
-
Mounting and Coverslipping:
-
Mount the sections onto gelatin-coated slides.
-
Air-dry the slides.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a suitable mounting medium.
-
Expected Results:
Retrogradely labeled neurons will appear filled with a green to brownish granular reaction product in the cell body and extending into the dendrites. Labeled axons may also be visible.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Staining | Endogenous peroxidase activity. | Pre-treat sections with a 0.3% H2O2 solution in methanol (B129727) or buffer for 10-15 minutes before the pre-incubation step. |
| Insufficient washing. | Ensure thorough washing of sections in buffer after the staining reaction. | |
| Weak or No Staining | Inactive HRP. | Use fresh, high-quality HRP for injections. |
| Incorrect pH of the reaction medium. | Carefully prepare the acetate buffer and verify the final pH of the staining solution. The optimal pH is crucial for the reaction.[3] | |
| Inactive hydrogen peroxide. | Use a fresh stock of hydrogen peroxide. | |
| Precipitate on the tissue | Impure reagents or contaminated glassware. | Use high-purity reagents and ensure all glassware is scrupulously clean. |
Visualizations
Experimental Workflow for HRP Retrograde Tracing
Caption: Workflow for HRP retrograde tracing with o-Dianisidine.
Chemical Reaction of o-Dianisidine Oxidation
Caption: HRP-catalyzed oxidation of o-Dianisidine.
References
- 1. An o-dianisidine method of horseradish peroxidase neurohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of horseradish peroxidase visualization methods: quantitative results and further technical specifics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. helena.com [helena.com]
Application Notes and Protocols for the Measurement of Lactate and Uric Acid Using 3,3'-Dimethoxybenzidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of lactate (B86563) and uric acid is crucial in various fields of biomedical research and drug development. Elevated levels of lactate can be indicative of hypoxia, metabolic stress, or certain disease states, while uric acid is a key biomarker for conditions such as gout and kidney disease. Enzymatic assays coupled with chromogenic substrates provide a sensitive and specific method for the determination of these analytes.
This document provides detailed application notes and protocols for the measurement of lactate and uric acid utilizing an enzymatic assay involving lactate oxidase or uricase, respectively, coupled with a horseradish peroxidase (HRP) reaction. The chromogenic substrate highlighted in this protocol is 3,3'-Dimethoxybenzidine. It is important to note that this compound is a less common substrate in modern assays and is considered a probable human carcinogen; therefore, appropriate safety precautions must be taken during its handling and disposal.
The principle of these assays is a two-step enzymatic reaction. In the first step, lactate oxidase or uricase catalyzes the oxidation of lactate or uric acid, respectively, producing hydrogen peroxide (H₂O₂). In the second step, HRP utilizes the generated H₂O₂ to oxidize a chromogenic substrate, in this case, this compound, resulting in a colored product that can be quantified spectrophotometrically.
Data Presentation: Comparative Analytical Performance of HRP Chromogenic Substrates
Due to the limited availability of recent and direct quantitative data for this compound in these specific assays, the following table summarizes the performance characteristics of more commonly used chromogenic substrates for HRP. This comparative data can serve as a reference for expected performance.
| Chromogenic Substrate | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Sensitivity | Stability of Colored Product | Key Features |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | 370 or 652 | 39,000 (at 652 nm) | High | Moderate (Stop solution often required) | Widely used in ELISA; high sensitivity.[1][2] |
| o-Phenylenediamine (OPD) | 450 | 33,000 | Good | Light sensitive | Cost-effective, but a potential mutagen.[2] |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | 405-420 | 36,000 | Moderate | Good | Wide dynamic range.[2] |
| This compound | Not specified | Not available | Expected to be moderate to good | Not available | Carcinogenic potential; less common in modern assays. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the enzymatic reaction pathways and the general experimental workflow for the colorimetric determination of lactate and uric acid.
Caption: Enzymatic reaction pathway for the colorimetric determination of L-Lactate.
Caption: Enzymatic reaction pathway for the colorimetric determination of Uric Acid.
Caption: General experimental workflow for the colorimetric assays.
Experimental Protocols
Important Safety Note: this compound is a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work should be performed in a well-ventilated area or a chemical fume hood. Dispose of all waste containing this compound according to institutional and local regulations for hazardous materials.
Protocol for Lactate Measurement
This protocol is a representative procedure and may require optimization for specific sample types and experimental conditions.
1. Materials and Reagents:
-
L-Lactate Standard Solution (e.g., 100 mM)
-
Lactate Oxidase (from a suitable source, e.g., Pediococcus sp.)
-
Horseradish Peroxidase (HRP)
-
This compound
-
Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Samples (e.g., deproteinized serum, plasma, or cell culture media)
-
Microplate reader
-
96-well clear flat-bottom microplates
2. Reagent Preparation:
-
Lactate Standard Curve: Prepare a series of lactate standards by diluting the L-Lactate Standard Solution in Assay Buffer to final concentrations ranging from 0 to 10 mM.
-
This compound Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute to the final working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1.0 mM.
-
Working Reagent: Prepare a fresh working reagent just before use by mixing the following components in Assay Buffer:
-
Lactate Oxidase (final concentration to be optimized, e.g., 0.5-2.0 U/mL)
-
HRP (final concentration to be optimized, e.g., 1-5 U/mL)
-
This compound solution (at the optimized final concentration)
-
3. Assay Procedure:
-
Add 50 µL of each lactate standard and sample into separate wells of the 96-well microplate.
-
Add 50 µL of the Working Reagent to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light. The incubation time may need to be optimized.
-
Measure the absorbance at the optimal wavelength for the oxidized this compound product (this should be determined by scanning the spectrum of the reaction product, typically in the range of 400-500 nm).
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the lactate concentration in the samples from the standard curve.
Protocol for Uric Acid Measurement
This protocol is a representative procedure and may require optimization for specific sample types and experimental conditions.
1. Materials and Reagents:
-
Uric Acid Standard Solution (e.g., 10 mg/dL)
-
Uricase (from a suitable source, e.g., Candida sp.)
-
Horseradish Peroxidase (HRP)
-
This compound
-
Assay Buffer (e.g., 100 mM borate (B1201080) buffer, pH 8.5)
-
Samples (e.g., serum, plasma, or urine diluted in Assay Buffer)
-
Microplate reader
-
96-well clear flat-bottom microplates
2. Reagent Preparation:
-
Uric Acid Standard Curve: Prepare a series of uric acid standards by diluting the Uric Acid Standard Solution in Assay Buffer to final concentrations ranging from 0 to 10 mg/dL.
-
This compound Solution: Prepare as described in the lactate protocol.
-
Working Reagent: Prepare a fresh working reagent just before use by mixing the following components in Assay Buffer:
-
Uricase (final concentration to be optimized, e.g., 0.1-0.5 U/mL)
-
HRP (final concentration to be optimized, e.g., 1-5 U/mL)
-
This compound solution (at the optimized final concentration)
-
3. Assay Procedure:
-
Add 50 µL of each uric acid standard and sample into separate wells of the 96-well microplate.
-
Add 50 µL of the Working Reagent to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at room temperature or 37°C for 10-20 minutes, protected from light. The incubation time and temperature may need to be optimized.
-
Measure the absorbance at the optimal wavelength for the oxidized this compound product.
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the uric acid concentration in the samples from the standard curve.
References
HPLC Analysis of 3,3'-Dimethoxybenzidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,3'-Dimethoxybenzidine. This compound, also known as o-Dianisidine, is an organic compound used primarily as an intermediate in the production of azo dyes and pigments.[1] It is classified as a probable human carcinogen, making accurate and sensitive detection crucial for environmental monitoring, occupational safety, and toxicological studies.[2]
Introduction
This compound is a colorless crystalline solid that can turn violet upon standing.[3] Its analysis is often challenging due to its polar nature, which can lead to poor retention and peak shape on traditional reversed-phase columns. This application note details a robust HPLC method using a C18 stationary phase with UV detection, providing a reliable protocol for the separation and quantification of this compound in various sample matrices.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters have been synthesized from established methods for the analysis of similar aromatic amines and provide a strong starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Methanol (HPLC Grade)
-
Chloroform (B151607) (for extraction)
-
0.1 M Hydrochloric Acid (for extraction)
-
0.1 M Sodium Hydroxide (for neutralization)
-
Syringe filters (0.45 µm)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase (Acetonitrile:Water, 50:50).
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from EPA Method 605 for the extraction of benzidines from aqueous samples.
-
Measure a 1 L volume of the aqueous sample.
-
Perform a liquid-liquid extraction with chloroform in a separatory funnel.
-
Extract the chloroform phase with 0.1 M hydrochloric acid.
-
Neutralize the acid extract with 0.1 M sodium hydroxide.
-
Back-extract the neutralized solution with chloroform.
-
Concentrate the final chloroform extract and exchange the solvent to the mobile phase.
-
Filter the final sample through a 0.45 µm syringe filter into an HPLC vial before analysis.
Data Presentation and Quantitative Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the working standard solutions.
Calibration Curve Data (Example)
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
A linear regression of the calibration curve will yield an equation (y = mx + c) and a correlation coefficient (r²) which should be >0.99 for accurate quantification.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Metabolic Pathway of this compound
This compound can be formed in the body through the metabolic reduction of certain azo dyes by intestinal bacteria. This metabolic activation is a critical step in its potential carcinogenicity.
References
Application Note: GC-MS Analysis of 3,3'-Dimethoxybenzidine Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the derivatization of 3,3'-dimethoxybenzidine for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It includes information on common derivatization techniques, expected quantitative performance, and a step-by-step experimental procedure.
Introduction
This compound is an aromatic amine used in the manufacturing of dyes and pigments. Due to its potential carcinogenicity, sensitive and reliable analytical methods are required for its detection and quantification in various matrices. Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, direct GC-MS analysis of this compound is challenging due to its low volatility and high polarity, which can lead to poor chromatographic peak shape and low sensitivity.
Derivatization is a chemical modification process that converts polar functional groups, such as the primary amines in this compound, into less polar and more volatile derivatives. This enhances their chromatographic behavior and improves the sensitivity and selectivity of the GC-MS analysis. The two most common derivatization approaches for aromatic amines are silylation and acylation.
-
Silylation: This involves the replacement of the active hydrogen atoms of the amine groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Acylation: This method introduces an acyl group (e.g., trifluoroacetyl) to the amine functional groups. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently used. Acyl derivatives, particularly those with fluorine atoms, can be highly sensitive in electron capture negative ion chemical ionization mass spectrometry.
This application note details protocols for both silylation and acylation of this compound and provides representative quantitative data based on the analysis of structurally similar aromatic amines.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of aromatic amines after derivatization. While specific data for this compound is limited in the literature, the presented values for closely related benzidine (B372746) derivatives provide a reasonable expectation of method performance.
| Analyte | Derivatization Reagent | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| 3,3'-Dichlorobenzidine | Pentafluoropropionic acid anhydride | GC-MS (EI) | 0.1 µg/L | Not Reported | >90% | [1] |
| 3,3'-Dichlorobenzidine | Pentafluoropropionic acid anhydride | GC-MS (NCI) | 0.01 µg/L | Not Reported | >90% | [1] |
| Benzidine | MTBDMSTFA | GC-EIMS | 0.004 ng/mL | Not Reported | ~102% | [2] |
| 3,3'-Dichlorobenzidine | MTBDMSTFA | GC-EIMS | 0.02 ng/mL | Not Reported | ~103% | [2] |
| Aromatic Amines (general) | Heptafluorobutyric anhydride | GC-MS | as low as 0.05 ng/cigarette | Not Reported | Not Reported | [3] |
Note: The data presented is for structurally similar compounds and should be used as a guideline. Method validation with this compound is necessary to determine the exact performance characteristics.
Experimental Protocols
3.1. Materials and Reagents
-
This compound standard
-
Derivatization Reagents:
-
Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acylation: Trifluoroacetic anhydride (TFAA)
-
-
Solvents: Acetonitrile (B52724) (anhydrous), Pyridine (anhydrous), Dichloromethane (GC grade)
-
Internal Standard (e.g., deuterated this compound or another benzidine analog)
-
Nitrogen gas for evaporation
-
GC vials (2 mL) with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes and syringes
3.2. Sample Preparation
The sample preparation will depend on the matrix (e.g., water, soil, biological fluid). A general procedure for an extracted sample is provided below.
-
Accurately weigh or measure the sample containing this compound.
-
Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte.
-
Evaporate the extract to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reactions, especially silylation.
3.3. Derivatization Protocol 1: Silylation with BSTFA
-
To the dried sample residue in a GC vial, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (+1% TMCS).
-
If an internal standard is used, add it at this stage.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
3.4. Derivatization Protocol 2: Acylation with TFAA
-
To the dried sample residue in a GC vial, add 100 µL of anhydrous acetonitrile and 50 µL of TFAA.
-
If an internal standard is used, add it at this stage.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
3.5. GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Conclusion
Derivatization of this compound with either silylating or acylating agents is a crucial step for reliable and sensitive GC-MS analysis. The protocols provided in this application note offer a robust starting point for method development. The choice between silylation and acylation will depend on the specific requirements of the analysis, including the desired sensitivity and the available instrumentation. Proper method validation is essential to determine the performance characteristics for the specific application.
References
Application Notes and Protocols for Metal Ion Detection Using 3,3'-Dimethoxybenzidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3,3'-Dimethoxybenzidine (also known as o-dianisidine) as a chromogenic reagent in the spectrophotometric determination of gold(III) and cerium(IV) ions.
Application Note 1: Direct Spectrophotometric Determination of Gold(III)
Principle
Gold(III) ions act as an oxidizing agent, directly oxidizing this compound in an acidic medium to form a colored product. The intensity of the color, which is directly proportional to the concentration of Gold(III), is measured spectrophotometrically at 446 nm.[1] This method provides a rapid and sensitive means for the quantification of gold in various samples.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Metal Ion Detected | Gold(III) (Au³⁺) | [1] |
| Method | Direct Spectrophotometry | [1] |
| Wavelength of Maximum Absorbance (λmax) | 446 nm | [1] |
| Molar Absorptivity (ε) | 9.27 × 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Sandell's Sensitivity | 0.0021 µg cm⁻² | [1] |
Signaling Pathway
References
Application Notes and Protocols for the Electrochemical Detection of 3,3'-Dimethoxybenzidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dimethoxybenzidine (DMOB), a derivative of benzidine (B372746), is an organic compound primarily used in the production of dyes and pigments. Due to its classification as a potential human carcinogen, sensitive and accurate detection methods are crucial for monitoring its presence in environmental and biological samples. Electrochemical techniques offer a promising avenue for the detection of this compound due to their inherent advantages of high sensitivity, rapid response, and cost-effectiveness.
This document provides detailed application notes and experimental protocols for the electrochemical detection of this compound, summarizing key performance data and outlining the methodologies for establishing a robust detection system.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface. When a potential is applied to the working electrode, DMOB undergoes an electrochemical oxidation reaction, resulting in the transfer of electrons and the generation of a measurable current. The magnitude of this current is directly proportional to the concentration of this compound in the sample, forming the basis for quantitative analysis.
The electrochemical behavior of this compound involves a two-electron oxidation process. The molecule is oxidized to the corresponding quinonediimine, a reaction that can be monitored using various voltammetric techniques.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the electrochemical detection of this compound based on available literature.
| Electrode | Technique | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Not Specified | Electrochemical Detection | Not Specified | 0.16 µg/L | 0.70 µg/L | [1] |
Note: The specific electrode and detailed experimental conditions for this data were not provided in the reference document. Further investigation into the primary literature is required for a complete protocol.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of DMOB electrochemical detection and a general experimental workflow.
Experimental Protocols
While a specific, detailed protocol for the electrochemical detection of this compound with the performance metrics listed above is not fully available in the reviewed literature, a general protocol based on common voltammetric techniques is provided below. This protocol can be adapted and optimized for specific experimental setups. A more detailed protocol is based on the work of Rice and Kissinger (1981) for the analysis of benzidine derivatives.
Protocol 1: General Voltammetric Determination of this compound
1. Materials and Reagents:
-
This compound standard
-
Supporting Electrolyte: e.g., 0.1 M Phosphate (B84403) Buffer Solution (PBS) at pH 7.0, or as optimized.
-
Working Electrode: Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE), or other suitable modified electrode.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire.
-
High-purity water.
-
Standard laboratory glassware.
2. Instrumentation:
-
Potentiostat/Galvanostat with corresponding software.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., methanol (B129727) or ethanol) and store in a dark, refrigerated environment.
-
Prepare working standard solutions by serial dilution of the stock solution with the supporting electrolyte.
4. Electrochemical Measurement Procedure:
-
Electrode Pre-treatment:
-
Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and sonication in water and ethanol.
-
For other types of electrodes, follow the manufacturer's pre-treatment instructions.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.
-
-
Voltammetric Analysis:
-
Select the desired voltammetric technique (e.g., Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Square Wave Voltammetry (SWV)).
-
For CV: Scan the potential within a range that covers the oxidation potential of this compound (e.g., from 0.0 V to +0.8 V vs. Ag/AgCl).
-
For DPV/SWV: Set the appropriate parameters (e.g., pulse amplitude, pulse width, step potential, and frequency) to optimize the signal-to-noise ratio.
-
Record the voltammogram of the blank supporting electrolyte.
-
Add a known concentration of the this compound standard solution to the electrochemical cell and record the voltammogram.
-
Repeat the measurement for a series of standard concentrations to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample by dissolving or diluting it in the supporting electrolyte.
-
Record the voltammogram of the sample under the same conditions as the standards.
-
Determine the concentration of this compound in the sample by referring to the calibration curve.
-
Protocol 2: Liquid Chromatography with Electrochemical Detection (LC-EC) of this compound (Adapted from Rice & Kissinger, 1981)
This method provides high selectivity and sensitivity by combining the separation power of HPLC with the sensitive detection of electrochemistry.
1. Materials and Reagents:
-
This compound standard
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer). The exact composition should be optimized for chromatographic separation.
-
All solvents and reagents should be of HPLC grade.
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, and a C18 reverse-phase column.
-
Electrochemical detector with a suitable flow cell (e.g., glassy carbon working electrode).
3. Chromatographic and Electrochemical Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Electrochemical Detector Potential: The potential of the working electrode should be set to a value on the plateau of the hydrodynamic voltammogram for this compound to ensure maximum sensitivity and stability. This is typically in the range of +0.6 V to +0.8 V vs. Ag/AgCl.
4. Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in the mobile phase or a compatible solvent.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the electrochemical detector.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. The retention time will identify this compound, and the peak height or area will be proportional to its concentration.
-
Quantification: Construct a calibration curve by plotting the peak response versus the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
Potential Indirect Detection Method: Horseradish Peroxidase (HRP) Based Biosensor
An alternative, indirect method for the detection of this compound involves its use as a substrate for the enzyme horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of this compound to a colored and electrochemically active product. The rate of product formation, which can be measured electrochemically, is proportional to the concentration of this compound.
This approach can offer high selectivity due to the enzyme-substrate interaction. The development of such a biosensor would involve immobilizing HRP on an electrode surface and measuring the current generated from the reduction of the oxidized this compound product.
Conclusion
Electrochemical methods, particularly voltammetry and liquid chromatography with electrochemical detection, provide sensitive and reliable means for the determination of this compound. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods. Further optimization of electrode materials, supporting electrolytes, and instrumental parameters can lead to even lower detection limits and improved performance. The potential for developing HRP-based biosensors also presents an exciting avenue for future research in the selective and sensitive detection of this important analyte.
References
Troubleshooting & Optimization
Improving the stability of oxidized 3,3'-Dimethoxybenzidine solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-Dimethoxybenzidine (o-dianisidine) solutions, particularly focusing on improving the stability of its oxidized form in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My oxidized this compound solution rapidly loses its color. What is causing this instability?
A1: The colored product of the horseradish peroxidase (HRP)-mediated oxidation of this compound is an unstable intermediate. This instability is inherent to the chemical structure of the oxidized product, which is a radical cation. This reactive species can undergo further reactions, leading to a loss of color and a decrease in absorbance readings over time. Factors that can accelerate this degradation include exposure to light, neutral to alkaline pH, and elevated temperatures.
Q2: How can I improve the stability of my oxidized this compound solution during an ELISA or other enzymatic assay?
A2: There are two primary methods to enhance the stability of the colored product:
-
Acidification: Stopping the enzymatic reaction with a strong acid, such as sulfuric acid (H₂SO₄), is a common and effective method.[1][2] This dramatically lowers the pH, which stabilizes the colored product, often shifting its color and maximal absorbance wavelength.[1]
-
Addition of Stabilizers: Certain chemical agents can be included in the reaction buffer to stabilize the oxidized intermediate. For instance, sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, has been shown to stabilize the positively charged intermediates formed during the peroxidase oxidation of o-dianisidine through electrostatic interactions.[3]
Q3: What is the optimal pH for the HRP-catalyzed oxidation of this compound?
A3: The optimal pH for horseradish peroxidase activity with o-dianisidine as the substrate is in the range of 5.0 to 6.0. Operating within this pH range will ensure efficient color development. However, for endpoint assays, the final solution will need to be stabilized, typically by acidification, which will alter this pH.
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: Yes, this compound is considered a potential carcinogen and should be handled with extreme caution.[4][5] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very faint color development | 1. Inactive HRP enzyme. 2. Incorrect buffer pH. 3. Degraded hydrogen peroxide (H₂O₂) solution. 4. Insufficient concentration of substrate or enzyme. | 1. Use a fresh batch of HRP or test its activity with a known positive control. 2. Ensure the reaction buffer pH is between 5.0 and 6.0. 3. Use a fresh, properly stored solution of H₂O₂. 4. Optimize the concentrations of this compound, H₂O₂, and HRP. |
| High background signal | 1. Spontaneous oxidation of this compound. 2. Contamination of reagents or labware. 3. Over-incubation with the substrate. | 1. Prepare the substrate solution fresh and protect it from light. 2. Use high-purity water and clean labware. 3. Reduce the incubation time or decrease the HRP concentration. |
| Inconsistent results between wells/assays | 1. Pipetting errors. 2. Temperature fluctuations across the plate. 3. Variable incubation times. 4. Instability of the oxidized product before reading. | 1. Ensure accurate and consistent pipetting. 2. Incubate plates in a temperature-controlled environment. 3. Use a multichannel pipette or a repeating pipette for consistent timing of reagent addition. 4. Add the stop solution to all wells at consistent intervals and read the plate promptly. |
| Precipitate formation in the wells | 1. High concentration of HRP. 2. Use of incompatible buffers or reagents. | 1. Reduce the concentration of the HRP conjugate. 2. Ensure all reagents are compatible and fully dissolved. |
Data on Oxidized this compound Stability
| Condition | Stabilizing Agent | Expected Effect on Stability | Wavelength of Max. Absorbance (λmax) | Reference |
| Unstabilized | None | Low; rapid color decay | ~460 nm | [1][6] |
| Acidification | Sulfuric Acid (H₂SO₄) | High; stable for hours | ~540 nm | [1][2] |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | Moderate to High | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Working Solution
This protocol is for the preparation of the substrate solution for use in a typical HRP-based assay.
-
Prepare a 50 mM Phosphate-Citrate Buffer (pH 5.0):
-
Mix 25.7 mL of 0.2 M dibasic sodium phosphate (B84403) with 24.3 mL of 0.1 M citric acid.
-
Adjust the final volume to 100 mL with deionized water.
-
Verify and adjust the pH to 5.0 if necessary.
-
-
Prepare the this compound Solution:
-
Dissolve 10 mg of this compound dihydrochloride (B599025) in 60 mL of the phosphate-citrate buffer.
-
-
Add Hydrogen Peroxide:
-
Immediately before use, add 12 µL of fresh 30% hydrogen peroxide to the this compound solution.
-
-
Storage and Handling:
-
This working solution should be prepared fresh and protected from light.
-
Protocol 2: Stabilization of Oxidized this compound with Sulfuric Acid
This protocol describes how to stop the enzymatic reaction and stabilize the colored product for an endpoint reading.
-
Perform the Enzymatic Reaction:
-
Add the prepared this compound working solution to your samples containing HRP and incubate for the desired time to allow for color development.
-
-
Stop the Reaction:
-
Add an equal volume of 2 M sulfuric acid (H₂SO₄) to each well. For example, if you used 100 µL of substrate solution, add 100 µL of 2 M H₂SO₄.
-
-
Read the Absorbance:
Visualizations
Caption: Experimental workflow for the preparation and stabilization of oxidized this compound solution.
Caption: Simplified reaction and degradation pathway of oxidized this compound.
References
- 1. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative activation of benzidine and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Optimizing reaction conditions for 3,3'-Dimethoxybenzidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,3'-Dimethoxybenzidine. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), structured data on reaction conditions, and complete experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: the reduction of o-nitroanisole to 2,2'-dimethoxyhydrazobenzene, followed by an acid-catalyzed benzidine (B372746) rearrangement.
Q1: Why is the yield of my final product, this compound, consistently low?
A1: Low yields can stem from issues in either the initial reduction step or the subsequent rearrangement. Here are the common culprits and how to address them:
-
Incomplete Reduction of o-Nitroanisole: The conversion of o-nitroanisole to 2,2'-dimethoxyhydrazobenzene is critical. Ensure the hydrogenation catalyst is active and that reaction conditions (pressure and temperature) are optimal. A patent for a high-yield synthesis specifies a pressure of 1.5–3 MPa and a temperature of 50–90 °C for 9–10 hours.[1]
-
Suboptimal Benzidine Rearrangement: The acid concentration and temperature of the rearrangement are crucial. Insufficient acid may lead to an incomplete reaction, while excessive heat can promote the formation of side products. The rearrangement of 2,2'-dimethoxyhydrazobenzene is typically conducted at a lower temperature (0–40 °C) over several hours.[1]
-
Disproportionation of the Hydrazobenzene Intermediate: The intermediate, 2,2'-dimethoxyhydrazobenzene, can undergo disproportionation, especially under harsh acidic conditions, to form o-anisidine (B45086) and the corresponding azo compound (2,2'-dimethoxyazobenzene).[1][2] This side reaction consumes the intermediate, thereby reducing the yield of the desired product.
Q2: My final product is impure. What are the likely side products and how can I remove them?
A2: Impurities often arise from side reactions during the benzidine rearrangement. The primary byproducts for substituted hydrazobenzenes include:
-
o-Semidine and p-Semidine: These are common rearrangement byproducts where the new C-N bond forms instead of a C-C bond.[3]
-
Diphenyline: This results from an alternative C-C bond formation during the rearrangement.
-
Disproportionation Products: As mentioned above, these include o-anisidine and 2,2'-dimethoxyazobenzene.[2]
Purification Strategy:
Purification is typically achieved by fractional crystallization. The product, this compound, is often isolated as its dihydrochloride (B599025) or sulfate (B86663) salt, which have different solubilities compared to the free base and the byproducts. A common procedure involves neutralizing the acidic reaction mixture to precipitate the crude free base, which can then be recrystallized from a suitable solvent like ethanol (B145695) or toluene. Alternatively, the dihydrochloride salt can be precipitated by adding concentrated hydrochloric acid to a solution of the crude product.[1]
Q3: How can I monitor the progress of the reaction and identify impurities?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.
-
TLC Analysis: Use a silica (B1680970) gel plate with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The starting material, intermediate, product, and byproducts will have different Rf values.
-
Visualization: Spots can be visualized under UV light (254 nm). Additionally, staining with a potassium permanganate (B83412) solution can help identify oxidizable species like the hydrazo intermediate and the final product. A general stain like phosphomolybdic acid can also be used.
For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water is a good starting point for analyzing the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is o-nitroanisole. This is first reduced to the intermediate 2,2'-dimethoxyhydrazobenzene, which then undergoes the benzidine rearrangement.
Q2: What are the critical safety precautions I should take during this synthesis?
A2: this compound is a suspected human carcinogen and must be handled with extreme care.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Q3: Can other acids be used for the benzidine rearrangement step?
A3: Yes, while sulfuric acid and hydrochloric acid are commonly used, other strong acids can also catalyze the reaction. The choice of acid can influence the reaction rate and the distribution of products. The kinetics of the rearrangement can be first or second order with respect to the acid concentration, depending on the specific substrate and conditions.[2]
Data Presentation
The following tables summarize optimized reaction conditions based on a patented high-yield synthesis method.[1]
Table 1: Optimized Conditions for the Reduction of o-Nitroanisole
| Parameter | Value |
| Starting Material | o-Nitroanisole |
| Solvent | Toluene or Xylene |
| Catalyst | Rare metal catalyst (e.g., Palladium-based) |
| Base | 30% Sodium Hydroxide (B78521) Solution |
| Hydrogen Pressure | 1.5–3 MPa |
| Temperature | 50–90 °C |
| Reaction Time | 9–10 hours |
| Intermediate Yield | >95% (2,2'-dimethoxyhydrazobenzene) |
Table 2: Optimized Conditions for the Benzidine Rearrangement
| Parameter | Value |
| Starting Material | 2,2'-dimethoxyhydrazobenzene |
| Acid | ~40% Sulfuric Acid |
| Temperature | 0–40 °C |
| Reaction Time | 6 hours |
| Final Product Form | This compound sulfate (crude) |
| Overall Molar Yield | >90% (as the hydrochloride salt) |
Experimental Protocols
The following is a detailed two-step protocol adapted from a patented high-yield synthesis method.[1]
Step 1: Synthesis of 2,2'-Dimethoxyhydrazobenzene
-
Reaction Setup: In a stainless-steel autoclave, add o-nitroanisole, an organic solvent (toluene or xylene), a 30% sodium hydroxide solution, and a rare metal catalyst.
-
Inerting: Seal the autoclave and purge three times with nitrogen, followed by three purges with hydrogen.
-
Hydrogenation: Pressurize the autoclave to 1.5–3 MPa with hydrogen and heat to 50–90 °C. Maintain these conditions with stirring for 9–10 hours.
-
Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter to recover the catalyst (which can be reused). Separate the layers of the filtrate. The organic phase contains the 2,2'-dimethoxyhydrazobenzene intermediate.
Step 2: Synthesis of this compound Hydrochloride
-
Acidic Rearrangement: Prepare a ~40% sulfuric acid solution by carefully adding 93% sulfuric acid to water. To this acidic solution, add the organic phase containing 2,2'-dimethoxyhydrazobenzene.
-
Reaction: Maintain the temperature between 0–40 °C and stir for 6 hours. The crude this compound will precipitate as the sulfate salt.
-
Isolation of Free Base: Filter the reaction mixture. The filtrate layers can be separated, and the organic solvent can be recovered. Wash the filter cake with water and then neutralize it with a sodium hydroxide solution to a pH of 7–9. This will precipitate the free base of this compound.
-
Formation of Hydrochloride Salt: Filter the free base and wash the filter cake. Add the filter cake to a 5% hydrochloric acid solution and heat to 85–95 °C until completely dissolved.
-
Precipitation: Slowly add 31% hydrochloric acid over 4 hours.
-
Final Product Isolation: Cool the mixture to 20–30 °C. The this compound hydrochloride will precipitate. Filter the product, wash, and dry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound HCl.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Mechanism of benzidine and semidine rearrangements. Part XVII. Kinetics and products of the acid rearrangements of 2,2′-dimethoxy- and 4-methoxy-hydrazobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in 3,3'-Dimethoxybenzidine ELISA
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background signal in 3,3'-Dimethoxybenzidine (DMB) based Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a DMB ELISA?
A high background in an ELISA refers to an excessive or unexpectedly high color development or optical density (OD) reading across the plate, particularly in the negative control or blank wells.[1][2] An acceptable blank OD reading is typically below 0.2.[3] Readings significantly above this value can mask the specific signal from your analyte, leading to inaccurate results.
Q2: What are the most common causes of high background in an ELISA?
The most frequent culprits for high background are insufficient blocking, inadequate washing, and issues related to antibody concentrations (either primary or secondary).[1][4][5] Other contributing factors can include contaminated reagents, improper incubation times or temperatures, and problems with the substrate itself.[2][6][7]
Q3: How does insufficient blocking contribute to high background?
The blocking buffer's role is to bind to all unoccupied sites on the ELISA plate, preventing the non-specific binding of antibodies and other proteins.[1][8] If blocking is incomplete, the detection antibodies can adhere directly to the plate, generating a false positive signal and thus, a high background.
Q4: Can the choice of blocking buffer affect my results?
Absolutely. There is no single blocking buffer that is optimal for all ELISAs.[8] The best choice depends on your specific assay components. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[9] It may be necessary to empirically test different blocking buffers to find the one that provides the lowest background for your specific assay.[9][10]
Q5: How can I tell if my washing steps are inadequate?
If residual unbound antibodies or other reagents remain in the wells after washing, they can contribute to a high background signal.[5] Signs of inadequate washing include uniformly high background across the plate or inconsistent results between wells. To improve washing, you can increase the number of wash cycles, the volume of wash buffer, or the soaking time between washes.[1][4][11]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of high background in your DMB ELISA.
Problem: High Background Signal
Step 1: Review Reagent Preparation and Storage
-
Contaminated Buffers or Reagents: Contaminants in your wash buffer, diluents, or substrate solution can lead to non-specific signal.[5][12] Ensure you are using high-quality, distilled or deionized water for all preparations.[2][6] Prepare fresh buffers for each assay.[12]
-
Substrate Integrity: The DMB substrate solution should be colorless before use.[2] If it has a color, it may have deteriorated and should be discarded.
Step 2: Verify Protocol Execution
-
Incubation Times and Temperatures: Inconsistent or incorrect incubation times and temperatures can affect antibody binding and subsequent signal generation.[13] Ensure all incubation steps are performed according to the protocol and that the temperature is consistent across the plate.[2][14] Avoid stacking plates during incubation.[15]
-
Pipetting Technique: Inaccurate pipetting can lead to variability between wells. Ensure pipettes are properly calibrated.[6][15] When adding reagents, avoid touching the sides or bottom of the wells to prevent scratching the coated surface.[7]
Step 3: Optimize Washing Steps
Insufficient washing is a primary cause of high background.[1][5]
| Parameter | Standard Protocol | Troubleshooting Modification |
| Wash Cycles | 3-4 cycles | Increase to 5-6 cycles[4] |
| Soak Time | No soak time | Add a 30-second soak between aspiration and dispensing for each wash cycle[1][11] |
| Wash Buffer Composition | PBS or TBS | Add a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer[1][4] |
Experimental Protocol: Optimized Plate Washing
-
Aspirate the contents of the wells.
-
Fill each well with at least 400 µL of wash buffer.[2]
-
Allow the plate to soak for 30 seconds.
-
Aspirate the wash buffer from the wells.
-
Repeat steps 2-4 for a total of 5-6 wash cycles.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
Step 4: Optimize the Blocking Step
Inadequate blocking allows for non-specific binding of antibodies to the plate.
| Parameter | Standard Protocol | Troubleshooting Modification |
| Blocking Agent | 1% BSA or non-fat milk | Test different blocking agents (e.g., 5-10% normal serum from the species of the secondary antibody, casein)[10] |
| Concentration | 1% | Increase concentration to 2-5%[1] |
| Incubation Time | 1 hour at room temperature | Increase incubation to 2 hours at room temperature or overnight at 4°C[4][9] |
| Additives | None | Add 0.05% Tween-20 to the blocking buffer[1] |
Experimental Protocol: Blocking Buffer Optimization
-
Coat the ELISA plate with your capture antibody or antigen as per your standard protocol.
-
Prepare several different blocking buffers (e.g., 1% BSA, 5% BSA, 5% non-fat milk, 1% Casein).
-
Add the different blocking buffers to separate sets of wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the remainder of your ELISA protocol, ensuring to have negative control wells (no primary antibody) for each blocking condition.
-
Compare the background signal (OD of negative control wells) for each blocking buffer to determine the most effective one.
Step 5: Titrate Antibody Concentrations
Excessively high concentrations of either the primary or secondary antibody can lead to non-specific binding and high background.[4][7]
Experimental Protocol: Antibody Titration A checkerboard titration is the most effective method to determine the optimal concentrations of both capture (for sandwich ELISA) and detection antibodies.
-
Prepare serial dilutions of your capture antibody in the coating buffer. Coat different rows of an ELISA plate with these different concentrations.
-
After blocking, add your antigen (or a blank for negative controls).
-
Prepare serial dilutions of your detection antibody. Add these different concentrations to the columns of the plate.
-
Complete the ELISA protocol.
-
The optimal combination of antibody concentrations will be the one that gives the highest signal-to-noise ratio (high signal in positive wells and low signal in negative control wells).[3]
Step 6: Evaluate Substrate and Reaction Time
-
Overdevelopment: Allowing the DMB substrate reaction to proceed for too long can result in a high background.[15] Monitor the color development and add the stop solution when the desired color is reached in the standards.
-
Substrate Contamination: Ensure that the container used for the DMB substrate is clean, as any contamination can cause a premature color change.[2]
DMB Reaction Pathway
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bosterbio.com [bosterbio.com]
- 9. hiyka.com [hiyka.com]
- 10. researchgate.net [researchgate.net]
- 11. novateinbio.com [novateinbio.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. 5 - High Background in ELISA? Causes and Solutions for Optimal Results - MULTI SCIENCES [multisciences.net]
- 15. iacld.com [iacld.com]
Technical Support Center: o-Dianisidine Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences in o-Dianisidine based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the o-Dianisidine assay?
The o-Dianisidine assay is a colorimetric method used to quantify the activity of various oxidoreductase enzymes, such as peroxidase, glucose oxidase, and diamine oxidase.[1][2] The assay is based on the oxidation of o-Dianisidine in the presence of hydrogen peroxide (H₂O₂) and a peroxidase. This reaction produces a colored product that can be measured spectrophotometrically.[1][3] In coupled enzyme systems, the first enzyme produces H₂O₂, which is then used by the peroxidase to oxidize o-Dianisidine. The intensity of the color produced is proportional to the amount of H₂O₂ generated and, consequently, to the activity of the primary enzyme.[3]
Q2: What are the most common interfering substances in o-Dianisidine assays?
Common interferences in o-Dianisidine based assays, particularly when using biological samples like serum, include:
-
Endogenous reducing agents: Substances like uric acid, bilirubin, and ascorbic acid can compete with o-Dianisidine for hydrogen peroxide, leading to an underestimation of enzyme activity.[4]
-
High concentrations of proteins: Proteins can interfere by causing turbidity, inhibiting the enzymes in the assay, or directly reacting with the reagents.[4][5]
-
Ceruloplasmin: This copper-containing enzyme found in plasma can directly oxidize o-Dianisidine, leading to a false positive signal.[6][7]
-
Sample Color and Turbidity: The intrinsic color or turbidity of a sample (e.g., from hemolysis in blood samples or natural pigments in honey) can interfere with the absorbance reading.[8][9]
-
Other monosaccharides: In glucose oxidase assays, other sugars like mannose and galactose can be slowly oxidized by glucose oxidase, leading to an overestimation of glucose.[10][11]
-
Reagent impurities and degradation: Degraded o-Dianisidine or contaminated reagents can lead to high background signals or inaccurate results.
Q3: How can I minimize interference from my sample?
Several strategies can be employed to minimize interference:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the assay.[12]
-
Sample Blank/Correction: To account for the intrinsic color or turbidity of a sample, a sample blank can be prepared. This blank contains the sample and all reagents except for the enzyme or the chromogenic substrate.[8][13]
-
Deproteinization: Proteins can be removed from the sample by precipitation with agents like trichloroacetic acid (TCA) or acetone, or by ultrafiltration.[13][14]
-
Use of specific inhibitors: For specific interferences, inhibitors can be used. For example, sodium azide (B81097) can inhibit the interfering activity of ceruloplasmin.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background absorbance | 1. Contaminated reagents or glassware.2. Degradation of o-Dianisidine solution.3. Presence of interfering substances in the sample that directly oxidize o-Dianisidine (e.g., ceruloplasmin). | 1. Use high-purity water and clean glassware. Prepare fresh reagents.2. Prepare fresh o-Dianisidine solution and protect it from light.[2]3. Include a sample blank (without the primary enzyme) to subtract the background absorbance. Consider using an inhibitor for the interfering substance if known. |
| Low or no color development | 1. Inactive enzyme (peroxidase or primary enzyme).2. Degraded hydrogen peroxide solution.3. Presence of inhibitors in the sample (e.g., high concentrations of reducing agents like uric acid or ascorbic acid).4. Incorrect pH of the reaction buffer. | 1. Check the activity of the enzymes with a positive control. Store enzymes under recommended conditions.2. Use a fresh solution of hydrogen peroxide.3. Dilute the sample to reduce the concentration of inhibitors. Consider a deproteinization step.[12][13]4. Ensure the buffer is at the optimal pH for the enzyme system.[15] |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting.2. Fluctuations in temperature during incubation.3. Variable incubation times.4. Precipitation of proteins in the sample. | 1. Use calibrated pipettes and ensure proper mixing.2. Use a temperature-controlled incubator or water bath.[16]3. Ensure consistent timing for all samples.4. Centrifuge samples to remove any precipitate before measuring absorbance. Consider a deproteinization step.[13] |
| Results are lower than expected | 1. Competition for H₂O₂ by endogenous substances (e.g., uric acid, bilirubin).[4]2. Inhibition of glucose oxidase or peroxidase by substances in the sample.[5] | 1. Dilute the sample. Use a sample preparation method to remove interfering substances.2. Perform a spike-and-recovery experiment to assess the level of inhibition. If inhibition is present, sample pretreatment is necessary. |
| Results are higher than expected | 1. Direct oxidation of o-Dianisidine by sample components (e.g., ceruloplasmin).[6]2. Presence of other substrates for the enzyme (e.g., mannose or galactose in a glucose oxidase assay).[10][11]3. Turbidity of the sample.[8] | 1. Run a sample blank without the primary enzyme. Consider using an inhibitor for the interfering enzyme.2. Use a more specific assay if available, or perform a control experiment with the suspected interfering substrate.3. Centrifuge the sample. Use a sample blank to correct for turbidity. |
Quantitative Data on Interferences
The following table summarizes the quantitative effects of common interfering substances. Note that the extent of interference can be dependent on the specific assay conditions (e.g., pH, temperature, reagent concentrations).
| Interfering Substance | Assay Type | Concentration | Observed Effect | Reference |
| Uric Acid | Glucose Oxidase/Peroxidase | Not specified | Competes with o-Dianisidine for H₂O₂, leading to lower glucose readings. | [4] |
| Bilirubin | Peroxidase-linked assays | 5.2 mg/dL | Decrease in measured values for glucose, triglyceride, and uric acid. | [17] |
| Hemolysis (Hemoglobin) | General colorimetric assays | 0.29 g/dL | Significant increase in creatinine (B1669602) kinase MB, lactate (B86563) dehydrogenase, total protein, triglyceride, uric acid, and urea. Significant decrease in alkaline phosphatase and total bilirubin. | [17] |
| Lipemia (Triglycerides) | General colorimetric assays | 537-561 mg/dL | Increase in glucose, uric acid, and amylase. | [17] |
| High Molecular Weight Serum Fraction (~500,000 Da) | Glucose Oxidase/Peroxidase | Not specified | Inhibits both glucose oxidase and peroxidase reactions, causing up to a 20% decrease in measured glucose. | [4][5] |
| Medium Molecular Weight Serum Fraction (~40,000 Da) | Glucose Oxidase/Peroxidase | Not specified | Competes with o-Dianisidine for H₂O₂. | [4][5] |
| Mannose | Glucose Oxidase/Peroxidase | 0.11 µmol/L | Apparent increase of about 0.11 µmol/L in glucose reading. | [11] |
| Galactose | Glucose Oxidase/Peroxidase | > 0.275 µmol/L | Measurable interference in glucose reading. | [11] |
| 4-Aminoantipyrine | Glucose Oxidase/Peroxidase | Not specified | Strongly inhibits glucose determination. | [18] |
Experimental Protocols
Protocol 1: General o-Dianisidine Peroxidase Assay
This protocol provides a general procedure for measuring peroxidase activity.
Reagents:
-
Phosphate (B84403) Buffer (0.1 M, pH 6.0): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 6.0.
-
o-Dianisidine Solution (1% w/v): Dissolve 100 mg of o-Dianisidine in 10 mL of absolute methanol. Caution: o-Dianisidine is a potential carcinogen and should be handled with appropriate safety precautions.
-
Hydrogen Peroxide (0.003% v/v): Prepare a fresh dilution of 30% H₂O₂ in phosphate buffer.
-
Enzyme Sample: Dilute the peroxidase-containing sample in phosphate buffer to a concentration that gives a linear rate of reaction.
Procedure:
-
Prepare a reaction mixture by adding 0.05 mL of the 1% o-Dianisidine solution to 6.0 mL of the 0.003% hydrogen peroxide solution. Vortex to mix.
-
In a cuvette, add 2.9 mL of the reaction mixture.
-
To start the reaction, add 0.1 mL of the diluted enzyme sample and mix immediately.
-
Measure the increase in absorbance at 460 nm for 3-5 minutes at 25°C.
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
A blank reaction should be run using 0.1 mL of buffer instead of the enzyme sample.
Protocol 2: Troubleshooting Interference with a Sample Blank
This protocol describes how to use a sample blank to correct for background absorbance from the sample matrix.
Procedure:
-
Test Reaction: In a cuvette or microplate well, set up the reaction as described in Protocol 1, including the sample.
-
Sample Blank: In a separate cuvette or well, add 2.9 mL of the reaction mixture prepared without hydrogen peroxide (or the primary enzyme in a coupled assay). Add 0.1 mL of the sample.
-
Incubate both the test reaction and the sample blank under the same conditions.
-
Measure the absorbance of both at 460 nm.
-
Corrected Absorbance = Absorbance (Test Reaction) - Absorbance (Sample Blank) .
Visualizations
o-Dianisidine Assay Principle
Caption: Workflow of a coupled o-Dianisidine based assay.
Mechanisms of Interference
Caption: Common mechanisms of interference in o-Dianisidine assays.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting o-Dianisidine assays.
References
- 1. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Enzymatic Assay of Diamine Oxidase (E.C. No. 1.4.3.22) [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Automation of o-dianisidine assay for ceruloplasmin activity analyses: usefulness of investigation in Wilson's disease and in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MyHach - Customer Service [support.hach.com]
- 9. A cost-effective colourimetric assay for quantifying hydrogen peroxide in honey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. journaljammr.com [journaljammr.com]
- 12. siriusgenomics.com [siriusgenomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Interference of IgM paraproteins in the Olympus AU800 uric acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of the glucose oxidase/peroxidase method for glucose assay leads to overestimation of the inhibition of gluconeogenesis by aminopyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,3'-Dimethoxybenzidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3,3'-Dimethoxybenzidine (also known as o-dianisidine). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing impurities from solid compounds. For more challenging separations, or when dealing with complex mixtures of impurities, column chromatography is a powerful alternative.
Q2: How do I choose the best solvent for recrystallizing this compound?
A2: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or lower. Based on its chemical structure (an aromatic amine), suitable solvents include ethanol, toluene (B28343), and benzene.[1] It is practically insoluble in water, but soluble in alcohols, benzene, ether, chloroform, and acetone.[1] A mixed solvent system, such as ethanol-water or toluene-heptane, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.
Q3: What are the common impurities found in crude this compound?
A3: Crude this compound may contain unreacted starting materials, by-products from the synthesis, and degradation products. Common impurities can include isomeric bases and azo compounds. The crude product is often colored, indicating the presence of oxidation products or other colored impurities.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value (137-138 °C) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A quick qualitative method to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify any remaining impurities.
Q5: What safety precautions should I take when working with this compound?
A5: this compound is a suspected carcinogen and should be handled with extreme caution.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation of dust and skin contact.
Purification Method Selection Workflow
Caption: A workflow for selecting the appropriate purification method.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated and cooling too quickly. High level of impurities depressing the melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation and allow it to cool more slowly.[3] Use a lower boiling point solvent or a mixed solvent system.[3] Consider a preliminary purification by column chromatography to remove a significant portion of impurities. |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. The solution is supersaturated and requires nucleation. | Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[4] Scratch the inside of the flask with a glass rod to create nucleation sites.[4] Add a "seed crystal" of pure this compound to induce crystallization.[5] |
| Low yield of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration. Incomplete crystallization due to insufficient cooling time. Washing crystals with warm solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Ensure the filtration apparatus is pre-heated before hot filtration.[3] After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[3] Always wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Final product is still colored. | Colored impurities were not fully removed. The compound may have degraded slightly upon heating. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.[5] Ensure the recrystallization is performed as quickly as possible to minimize exposure to high temperatures. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | Inappropriate solvent system (eluent). Column was overloaded with crude material. Column was not packed properly, leading to channeling. | Optimize the solvent system using TLC. A good starting point for aromatic amines is a hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol mixture.[7] Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[8] Ensure the silica (B1680970) gel is packed uniformly without any air bubbles. |
| Compound is stuck on the column and won't elute. | The compound is strongly adsorbed to the acidic silica gel. The eluent is not polar enough. | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to reduce the interaction between the basic amine and the acidic silica gel.[2][9] Gradually increase the polarity of the eluent. |
| Streaking or tailing of bands on the column. | The compound is interacting too strongly with the stationary phase. The sample was not loaded onto the column in a concentrated band. | Add a basic modifier like triethylamine to the eluent.[10] Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. |
| Low recovery of the compound from the column. | The compound is irreversibly adsorbed to the silica gel. The compound is volatile and was lost during solvent removal. | Use a less acidic stationary phase, such as alumina, or deactivated silica gel.[7] Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
Experimental Protocols
Protocol 1: Recrystallization from Toluene
This protocol is based on a method described for the purification of o-dianisidine.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow
Caption: A detailed workflow for the recrystallization process.
Protocol 2: Column Chromatography
This protocol is a general procedure for the purification of aromatic amines and should be optimized for this compound based on TLC analysis.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is commonly used. For basic amines that may interact strongly with acidic silica, consider using silica gel deactivated with triethylamine or using basic alumina.[7]
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound. Adding 0.1-1% triethylamine to the eluent can improve peak shape and recovery.[11]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into a chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain and the silica to pack evenly. Gently tap the column to ensure uniform packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound of interest.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Column Chromatography Workflow
Caption: A detailed workflow for the column chromatography process.
Quantitative Data
The following table provides representative data on the purification of o-dianisidine (this compound) and a related substituted benzidine (B372746) by recrystallization, as described in a patent.[1]
| Compound | Purification Method | Solvent | Initial Purity (by titration) | Final Purity (by titration) | Yield |
| o-Dianisidine | Recrystallization | Toluene | Not specified | 99.0 - 99.5% | ~98% |
| o-Tolidine | Recrystallization | Toluene | Not specified | 99.0 - 99.5% | ~98% |
| Benzidine | Recrystallization | Benzene | Not specified | 99.0 - 99.5% | ~97% |
References
- 1. US1794097A - Method of isolation and purification of benzidine and its substitution products - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. biotage.com [biotage.com]
- 10. scienceforums.net [scienceforums.net]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Analysis of 3,3'-Dimethoxybenzidine Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-dimethoxybenzidine (DMB) and its degradation products in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound in environmental samples?
A1: Research has identified several degradation products of this compound, particularly from the advanced oxidation treatment of industrial sludge. These include:
-
2-nitroanisole
-
3-methoxy-4-nitrophenol
-
Vanillylmandelic acid
-
Vanillyl alcohol
-
m-Anisic acid
Under natural environmental conditions, such as microbial degradation in soil and photodegradation in water, the exact degradation pathways and resulting products may vary. It is also known that DMB-based dyes can be metabolized by intestinal bacteria to release the parent this compound compound.
Q2: What are the primary analytical techniques used to identify and quantify these degradation products?
A2: The most common and effective analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] These methods offer the sensitivity and selectivity required for detecting and quantifying trace levels of these compounds in complex environmental matrices like soil and water.
Q3: Are there any standardized methods for the analysis of this compound and its derivatives?
A3: While there isn't a specific method dedicated to all known degradation products of DMB, the US Environmental Protection Agency (EPA) has established methods for the analysis of benzidines in water, such as EPA Method 605 and EPA Method 553. These methods can be adapted for the analysis of DMB and its degradation products. Method 605 utilizes high-performance liquid chromatography (HPLC) with electrochemical detection, while Method 553 employs LC/MS.
Quantitative Data
The following table summarizes available quantitative data for some of the identified degradation products of this compound in various environmental samples. It is important to note that this data is compiled from different sources and may not be directly comparable due to varying analytical methods and sampling conditions.
| Degradation Product | Environmental Matrix | Concentration Range | Reference |
| 2-Nitroanisole | Water (Japan) | 0.7 µg/L | [5] |
| 2-Nitroanisole | Water (Netherlands) | 0.3 - 1.0 µg/L | [5] |
| 2-Nitroanisole | Sediment (Japan) | 0.01 µg/L | [5] |
| Benzoic Acid | Landfill Leachate | ~540 mg/L | [6] |
| 4-methoxy-2-nitroaniline | Groundwater (contaminated site) | up to 116.84 mg/L | [3] |
Experimental Protocols
Protocol 1: Extraction and Analysis of DMB Degradation Products from Soil using QuEChERS and GC-MS
This protocol is adapted from established methods for the analysis of other aromatic amines in soil.[7][8][9][10]
1. Sample Preparation:
- Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- Homogenize the sample thoroughly.
2. Extraction (QuEChERS Method):
- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (B52724) (ACN).
- Add the appropriate internal standards.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer the ACN supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg primary secondary amine (PSA), 900 mg MgSO₄).
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
4. GC-MS Analysis:
- Take an aliquot of the cleaned extract for GC-MS analysis.
- GC Conditions (example):
- Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 280 °C (can be optimized for thermally labile compounds).
- Oven Program: Start at 60°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 300°C at 15°C/min (hold for 5 min).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions (example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.
Protocol 2: Analysis of DMB Degradation Products in Water by LC-MS/MS
This protocol is a general guideline and should be optimized for the specific analytes and water matrix.
1. Sample Preparation:
- Filter the water sample through a 0.45 µm filter to remove particulate matter.
- For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes. A C18 or mixed-mode cation exchange cartridge can be effective for aromatic amines.
- Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) or acetonitrile with a small percentage of formic acid).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC Conditions (example):
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve good separation of the target analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- MS/MS Conditions (example):
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for each analyte, using optimized precursor and product ion transitions.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Active sites in the GC system (liner, column). | - Use a deactivated inlet liner and change it regularly.- Trim the first few centimeters of the analytical column.- Condition the column according to the manufacturer's instructions. |
| Inappropriate injection temperature. | - Optimize the inlet temperature. For thermally labile compounds, a lower temperature or a programmed temperature vaporization (PTV) inlet may be necessary.[11] | |
| Low or no analyte response | Analyte degradation in the hot inlet. | - Lower the inlet temperature.[11]- Use a pulsed splitless or on-column injection technique. |
| Matrix effects (signal suppression). | - Improve sample cleanup to remove interfering matrix components.- Use matrix-matched standards for calibration. | |
| Ghost peaks | Carryover from previous injections. | - Run a solvent blank after a high-concentration sample.- Clean the syringe and the injection port. |
| Contamination of the GC system. | - Bake out the column at a high temperature (within its limit).- Clean the ion source of the mass spectrometer. |
LC-MS/MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Ion suppression or enhancement (Matrix Effects) | Co-eluting matrix components interfering with the ionization of the target analyte. | - Improve sample cleanup (e.g., use a more selective SPE sorbent).- Optimize chromatographic separation to resolve the analyte from interfering compounds.- Use a stable isotope-labeled internal standard for each analyte.- Prepare calibration standards in a blank matrix extract (matrix-matched calibration).[12] |
| Shifting retention times | Changes in mobile phase composition. | - Prepare fresh mobile phase daily.- Ensure proper mixing of mobile phase components. |
| Column degradation. | - Use a guard column to protect the analytical column.- Replace the column if performance does not improve. | |
| Low sensitivity | Suboptimal ionization conditions. | - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). |
| Poor fragmentation. | - Optimize collision energy for each MRM transition. | |
| Carryover | Adsorption of analytes to surfaces in the LC system. | - Use a stronger needle wash solution.- Inject a blank after high-concentration samples. |
Visualizations
Caption: Experimental workflow for the analysis of DMB degradation products in soil.
Caption: Hypothetical aerobic biodegradation pathway of this compound.
Caption: Proposed photodegradation pathway of this compound in water.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. mag.go.cr [mag.go.cr]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of this compound in sludge by advance oxidation process: Degradation products and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 6. scispace.com [scispace.com]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An investigation of the utility of QuEChERS for extracting acid, base, neutral and amphiphilic species from example environmental and clinical matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Enhancing 3,3'-Dimethoxybenzidine Detection Sensitivity
Welcome to the technical support center for the enhancement of 3,3'-Dimethoxybenzidine (DMOB) detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound (DMOB) is an organic compound primarily used as an intermediate in the production of dyes and pigments.[1] It is classified as a substance reasonably anticipated to be a human carcinogen.[1][2] Therefore, highly sensitive and reliable detection methods are crucial for monitoring occupational exposure, environmental contamination, and ensuring the safety of consumer products.
Q2: What are the common methods for detecting this compound?
A2: Common methods for the detection of DMOB and related benzidine (B372746) compounds include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and advanced electrochemical sensor-based methods. More recently, techniques like Surface-Enhanced Raman Scattering (SERS) have shown promise for ultra-sensitive detection.
Q3: How can I improve the sensitivity of my ELISA for DMOB detection?
A3: To enhance ELISA sensitivity, consider the following strategies:
-
Use a high-sensitivity substrate: Chemiluminescent or fluorescent substrates can significantly amplify the signal compared to colorimetric substrates.
-
Optimize antibody concentrations: Titrate both capture and detection antibodies to find the optimal concentrations that maximize the signal-to-noise ratio.
-
Enhance blocking: Use effective blocking buffers (e.g., BSA or commercial blockers) to minimize non-specific binding and reduce background noise.
-
Increase incubation times: Longer incubation periods for antibodies and the substrate can lead to a stronger signal.
-
Signal amplification strategies: Employ biotin-streptavidin systems or enzyme-conjugated secondary antibodies to amplify the signal.
Q4: What are the advantages of using electrochemical sensors for DMOB detection?
A4: Electrochemical sensors offer several advantages, including high sensitivity, rapid response times, portability for on-site analysis, and low cost. The use of nanomaterials in sensor fabrication can further enhance their performance by increasing the electrode surface area and facilitating electron transfer.
Q5: Can Surface-Enhanced Raman Scattering (SERS) be used for DMOB detection?
A5: Yes, SERS is a highly sensitive technique that can be used for the detection of benzidine and its derivatives. By adsorbing the target molecule onto a nanostructured metal surface (typically gold or silver), the Raman signal is dramatically amplified, allowing for detection at very low concentrations.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound detection experiments.
ELISA Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Inadequate blocking | Increase blocking time or try a different blocking agent. |
| Insufficient washing | Increase the number of wash steps and the volume of wash buffer. | |
| Antibody concentration too high | Optimize the concentration of primary and/or secondary antibodies. | |
| Contaminated substrate | Use fresh, colorless substrate solution. | |
| Weak or No Signal | Incorrect antibody pairing | Ensure the capture and detection antibodies recognize different epitopes. |
| Inactive enzyme conjugate | Use a fresh enzyme conjugate and store it properly. | |
| Insufficient incubation time | Increase the incubation times for antibodies and substrate. | |
| Low analyte concentration | Concentrate the sample or use a more sensitive detection method. | |
| High Variability | Pipetting errors | Calibrate pipettes and ensure consistent technique. |
| Inconsistent incubation conditions | Maintain a constant temperature and humidity during incubations. | |
| Edge effects on the plate | Avoid using the outer wells of the plate or ensure even temperature distribution. |
Electrochemical Sensor Troubleshooting
| Problem | Possible Cause | Solution |
| Low Sensitivity | Poor electrode surface modification | Optimize the deposition of nanomaterials or the polymer film on the electrode. |
| Inactive biological recognition element | Ensure the antibody or aptamer is properly immobilized and retains its activity. | |
| High background current | Use a clean electrolyte solution and properly prepare the electrode surface. | |
| Poor Reproducibility | Inconsistent electrode fabrication | Standardize the electrode preparation protocol to ensure uniformity. |
| Electrode fouling | Clean the electrode surface between measurements or use disposable electrodes. | |
| Signal Drift | Unstable reference electrode | Check and, if necessary, replace the reference electrode. |
| Temperature fluctuations | Perform experiments in a temperature-controlled environment. |
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape | Column contamination | Flush the column with a strong solvent or replace it. |
| Inappropriate mobile phase | Adjust the mobile phase composition, pH, or gradient profile. | |
| Sample overload | Dilute the sample or inject a smaller volume. | |
| Low Signal Intensity | Low analyte concentration | Pre-concentrate the sample using solid-phase extraction (SPE). |
| Incorrect detector wavelength | Optimize the UV detector wavelength for maximum absorbance of DMOB. | |
| Retention Time Shift | Changes in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. |
| Column degradation | Replace the analytical column. | |
| Fluctuation in column temperature | Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) for this compound and related benzidines using various analytical methods.
| Method | Analyte | Limit of Detection (LOD) | Reference |
| HPLC with Electrochemical Detection | Benzidine | 100 ng/L | [5] |
| HPLC with Electrochemical Detection | 3,3'-Dichlorobenzidine | 50 ng/L | [5] |
| SERS | Benzidine | 0.1 ppm (100 µg/L) | [3][4] |
| SERS | Benzidine | 10⁻¹² mol·L⁻¹ | [6] |
Experimental Protocols
Protocol 1: Enhanced Sensitivity ELISA for DMOB
This protocol outlines a general procedure for a competitive ELISA to enhance the detection sensitivity of DMOB.
Workflow for Enhanced Sensitivity ELISA
Caption: Workflow for a competitive ELISA with chemiluminescent detection.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a DMOB-protein conjugate (e.g., DMOB-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add DMOB standards or samples and a specific anti-DMOB primary antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free DMOB in the sample will compete with the coated DMOB-protein conjugate for binding to the antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Generation: Add a high-sensitivity chemiluminescent substrate.
-
Detection: Immediately measure the luminescence using a plate reader. The signal intensity will be inversely proportional to the concentration of DMOB in the sample.
Protocol 2: Electrochemical Sensor for DMOB Detection
This protocol describes the fabrication and use of an electrochemical sensor based on a modified electrode for the sensitive detection of DMOB. This method often involves the electropolymerization of a monomer on the electrode surface in the presence of a template (the analyte).
Workflow for Electrochemical Sensor Fabrication and Detection
Caption: General workflow for creating and using a molecularly imprinted polymer-based electrochemical sensor.
Methodology:
-
Electrode Preparation: Polish a glassy carbon electrode (GCE) with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.
-
Nanomaterial Modification (Optional but Recommended): Modify the GCE surface with nanomaterials like gold nanoparticles or carbon nanotubes to enhance conductivity and surface area. This can be done by drop-casting a solution of the nanomaterial onto the electrode surface and allowing it to dry.
-
Electropolymerization: Prepare a solution containing a functional monomer (e.g., o-phenylenediamine), this compound (as the template), and a supporting electrolyte. The electropolymerization is carried out by cycling the potential in a specific range to form a molecularly imprinted polymer (MIP) film on the electrode surface.
-
Template Removal: Remove the DMOB template molecules from the polymer film by immersing the electrode in a suitable solvent (e.g., methanol/acetic acid mixture) to create specific binding sites.
-
Detection: Incubate the MIP-modified electrode in the sample solution containing DMOB.
-
Electrochemical Measurement: After incubation, perform electrochemical measurements such as differential pulse voltammetry (DPV) or cyclic voltammetry (CV) in an electrochemical cell containing a suitable electrolyte. The change in the electrochemical signal is proportional to the concentration of DMOB.
Protocol 3: HPLC-UV Method for DMOB Quantification
This protocol is based on EPA Method 605 for the determination of benzidines in water samples.[7]
Workflow for HPLC-UV Analysis
Caption: Standard workflow for the analysis of DMOB using HPLC-UV.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of a 1-liter water sample to 11-12 with NaOH.
-
Extract the sample three times with 60 mL portions of chloroform in a separatory funnel.
-
Combine the chloroform extracts and extract them three times with 30 mL portions of 1 M HCl.
-
Neutralize the combined acid extracts with NaOH and then extract three times with 30 mL portions of chloroform.
-
Dry the combined chloroform extracts with anhydrous sodium sulfate (B86663) and concentrate to 1 mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acetate (B1210297) buffer (pH 4.7). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for DMOB (approximately 280-300 nm).
-
Injection Volume: 10-20 µL.
-
-
Calibration: Prepare a series of DMOB standards of known concentrations in the mobile phase. Inject each standard into the HPLC system and create a calibration curve by plotting the peak area versus the concentration.
-
Quantification: Inject the prepared sample extract into the HPLC system. Determine the peak area corresponding to DMOB and calculate the concentration in the original sample using the calibration curve.
References
- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Development of Au NPs-decorated filter paper as a SERS platform for the detection of benzidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of Au NPs-decorated filter paper as a SERS platform for the detection of benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
Preventing the precipitation of 3,3'-Dimethoxybenzidine in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 3,3'-Dimethoxybenzidine (DMOB) in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DMOB) precipitating when I dissolve it in a neutral or alkaline buffer like PBS (pH 7.4)?
A1: The precipitation of this compound (DMOB) in neutral or alkaline buffers is a common issue related to its chemical properties. The commercially available form is often the dihydrochloride (B599025) salt, which is soluble in water and forms an acidic solution. However, the free base form of DMOB is practically insoluble in water.[1][2] When the acidic dihydrochloride salt is added to a buffer with a pH above its acidic range, the DMOB is converted to its free base form, which is not soluble and precipitates out of the solution.
Q2: What is the difference between this compound and its dihydrochloride salt?
A2: this compound is an aromatic amine that is a crystalline solid.[1][2] It is soluble in organic solvents like alcohol, benzene, and acetone (B3395972) but has very low solubility in water.[1][2][3] The dihydrochloride salt is the hydrochloride form of DMOB, which is significantly more soluble in water, forming an acidic solution.[4] This is the form typically used to prepare aqueous solutions for assays.
Q3: Can I dissolve DMOB directly in my experimental buffer?
A3: Dissolving DMOB directly in your experimental buffer is generally not recommended, especially if the buffer has a neutral or alkaline pH. This will likely cause the compound to precipitate. It is best to prepare a concentrated stock solution in an appropriate solvent and then dilute it into your final buffer just before use.
Q4: Are there any recommended buffers for working with DMOB?
A4: Yes, for applications that are compatible with acidic conditions, a citrate (B86180) buffer with a pH between 4.5 and 6.0 is recommended. This acidic environment helps to keep the DMOB protonated and soluble.
Q5: How should I store my DMOB solutions?
A5: Concentrated stock solutions of DMOB in organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[5] Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
Troubleshooting Guide
Issue: Precipitation of this compound in Buffer
This guide will help you identify the cause of DMOB precipitation and provide solutions to maintain its solubility in your experimental buffer.
Troubleshooting Workflow
References
Identifying and removing byproducts in 3,3'-Dimethoxybenzidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3'-dimethoxybenzidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent synthetic route involves the reduction of o-nitroanisole to 2,2'-dimethoxyhydrazobenzene, which then undergoes an acid-catalyzed benzidine (B372746) rearrangement to yield this compound.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Byproducts can arise from both the reduction and rearrangement steps. Common byproducts include:
-
From the reduction of o-nitroanisole: o-Anisidine (B45086) and partially reduced intermediates.
-
From the benzidine rearrangement of 2,2'-dimethoxyhydrazobenzene: o-Semidine, p-semidine, and disproportionation products such as 2,2'-dimethoxyazobenzene and o-anisidine.[1]
Q3: How can I identify the byproducts in my reaction mixture?
A3: The most common analytical techniques for identifying and quantifying byproducts in this compound synthesis are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] These methods allow for the separation and identification of structurally similar compounds.
Q4: What is the best way to remove these byproducts and purify this compound?
A4: Recrystallization is a highly effective method for purifying crude this compound.[4] Suitable solvents include ethanol (B145695) or a mixed solvent system such as toluene (B28343) and a methanol-water mixture.[5][6] The choice of solvent will depend on the specific impurity profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | Incomplete reduction of o-nitroanisole. | Optimize reduction conditions (catalyst, temperature, pressure, reaction time). Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the starting material. |
| Side reactions during benzidine rearrangement (e.g., disproportionation). | Carefully control the acid concentration and temperature during the rearrangement. Lower temperatures generally favor the desired rearrangement over side reactions. | |
| Product is off-color (e.g., brown or reddish) | Presence of colored byproducts, such as 2,2'-dimethoxyazobenzene. | Perform a decolorization step during workup using activated carbon. Recrystallize the crude product from an appropriate solvent. |
| Air oxidation of the final product. | Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air. | |
| Presence of o-anisidine impurity in the final product | Incomplete reaction or as a byproduct of disproportionation. | Optimize the stoichiometry of reagents in the reduction step. Purify the crude product by recrystallization; o-anisidine has different solubility characteristics and can be removed in the mother liquor. |
| Multiple unexpected peaks in HPLC/GC-MS analysis | Formation of semidine isomers (o-semidine, p-semidine) during rearrangement.[7] | Adjust the acidity and solvent polarity of the rearrangement reaction. These isomers can be separated from the main product by careful recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. Ethanol or a toluene/methanol-water mixture are good starting points.[5] The ideal solvent should dissolve the crude product at elevated temperatures but have low solubility at room temperature.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: HPLC-UV Analysis for Purity Assessment
This is a general method and may require optimization for your specific instrumentation and impurity profile.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of the main peak from any impurity peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential byproducts have significant absorbance (e.g., 280 nm).
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Byproducts Removed |
| Single Recrystallization (Ethanol) | 95.0 | 99.0 | 85 | o-Anisidine, 2,2'-dimethoxyazobenzene |
| Double Recrystallization (Ethanol) | 95.0 | >99.8 | 70 | Trace impurities, semidine isomers |
| Recrystallization (Toluene/Methanol-Water) | 95.0 | 99.5 | 80 | o-Anisidine, semidine isomers |
Note: The data in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: Byproduct formation pathways in this compound synthesis.
References
- 1. Mechanism of benzidine and semidine rearrangements. Part XVII. Kinetics and products of the acid rearrangements of 2,2′-dimethoxy- and 4-methoxy-hydrazobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. rroij.com [rroij.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN102643201B - Method for refining electronic-grade 3,3'-dimethylbenzidine - Google Patents [patents.google.com]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Validation & Comparative
A Head-to-Head Battle of Peroxidase Substrates: 3,3'-Dimethoxybenzidine vs. TMB
For researchers, scientists, and drug development professionals utilizing peroxidase-based assays, the choice of chromogenic substrate is a critical determinant of assay performance. This guide provides an objective comparison of two common horseradish peroxidase (HRP) substrates: 3,3'-Dimethoxybenzidine (DMB), also known as o-dianisidine, and 3,3',5,5'-Tetramethylbenzidine (B1203034) (TMB).
This comparison delves into their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate substrate for your specific application, such as Enzyme-Linked Immunosorbent Assays (ELISAs).
Performance at a Glance: DMB vs. TMB
| Feature | This compound (DMB) | 3,3',5,5'-Tetramethylbenzidine (TMB) |
| Sensitivity | Less sensitive | More sensitive[1] |
| Oxidized Product Color | Yellow-orange | Blue (before stop solution), Yellow (after stop solution) |
| Wavelength of Max. Absorbance | ~460 nm | ~652 nm (blue), ~450 nm (yellow) |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen[2][3] | Not considered carcinogenic[4][5] |
| Stability of Substrate Solution | Generally stable when stored properly | Ready-to-use solutions are stable for extended periods[6][7][8][9] |
Delving into the Data: A Quantitative Comparison
The following table summarizes key quantitative parameters for DMB and TMB as HRP substrates. It is important to note that kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).
| Parameter | This compound (DMB) | 3,3',5,5'-Tetramethylbenzidine (TMB) |
| Michaelis-Menten Constant (Km) | Reported as lower than TMB in some studies, suggesting higher affinity. | 0.387 mM to 0.434 mM[10] |
| Maximum Velocity (Vmax) | Generally lower than TMB, indicating a slower reaction rate. | Higher than DMB, indicating a faster reaction rate. |
The Chemistry of Color: Reaction Mechanisms
The enzymatic reaction for both substrates involves the HRP-catalyzed oxidation by hydrogen peroxide (H₂O₂), leading to the formation of a colored product.
Peroxidase Reaction Mechanism
The general mechanism involves a two-step oxidation of the substrate by the HRP enzyme, which has been activated by hydrogen peroxide.
Caption: General peroxidase reaction mechanism.
In the presence of H₂O₂, HRP is oxidized to a high-valence intermediate, Compound I. This intermediate then oxidizes a molecule of the substrate (DMB or TMB) to a radical cation, and is itself reduced to Compound II. Compound II then oxidizes a second substrate molecule, returning the enzyme to its resting state and producing another radical cation. These radical cations then react to form the final colored product.
Experimental Protocols: A Guide to Application
Below are detailed methodologies for a typical ELISA procedure using either DMB or TMB as the chromogenic substrate.
Comparative ELISA Workflow
Caption: Standard ELISA experimental workflow.
Detailed Methodologies
1. Plate Coating:
-
Dilute the antigen to the desired concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
3. Antibody Incubation:
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
4. Substrate Reaction and Measurement:
-
For this compound (DMB):
-
Prepare the DMB substrate solution immediately before use. A typical recipe involves dissolving DMB in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0) and adding hydrogen peroxide.
-
Add 100 µL of the DMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at approximately 460 nm using a microplate reader.
-
-
For 3,3',5,5'-Tetramethylbenzidine (TMB):
-
Use a commercially available ready-to-use TMB substrate solution or prepare it fresh.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. The solution will turn blue.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 2 M H₂SO₄). The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Safety and Handling Considerations
A crucial point of distinction between the two substrates is their safety profile. This compound is classified as a substance that is reasonably anticipated to be a human carcinogen[2][3]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn, and all handling should be performed in a well-ventilated area or a fume hood. In contrast, TMB is not considered to be carcinogenic and is a safer alternative[4][5].
Conclusion: Making the Right Choice
The selection between DMB and TMB as a peroxidase substrate ultimately depends on the specific requirements of the assay.
-
For high-sensitivity applications where detecting low concentrations of the analyte is paramount, TMB is the superior choice. Its higher sensitivity and the availability of stable, ready-to-use formulations make it a convenient and reliable option for most modern ELISA applications.
-
Due to its carcinogenic properties, the use of this compound has largely been supplanted by safer and more sensitive alternatives like TMB. While it may still be encountered in older, established protocols, its use in new assay development is not recommended.
Researchers and professionals in drug development should prioritize safety and performance by opting for TMB in their peroxidase-based immunoassays. The enhanced sensitivity and favorable safety profile of TMB contribute to more reliable and robust experimental outcomes.
References
- 1. seracare.com [seracare.com]
- 2. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. A safer and more sensitive substitute for diamino-benzidine in the light microscopic demonstration of retrograde and anterograde axonal transport of HRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetramethyl benzidine for horseradish peroxidase neurohistochemistry: a non-carcinogenic blue reaction product with superior sensitivity for visualizing neural afferents and efferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seracare.com [seracare.com]
- 7. seracare.com [seracare.com]
- 8. A stable and highly sensitive 3,3',5,5'-tetramethylbenzidine-based substrate reagent for enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6221624B1 - Pre-stained 3,3',5,5'-tetramethylbenzidine substrates for the detection of enzyme activity - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation of Analytical Methods for 3,3'-Dimethoxybenzidine in Wastewater: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 3,3'-Dimethoxybenzidine, a chemical intermediate with carcinogenic properties, in wastewater is crucial for environmental monitoring and risk assessment.[1] This guide provides a comparative overview of validated analytical methodologies for its determination, offering insights into their performance characteristics and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
The determination of this compound in complex matrices like wastewater primarily relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent methods. The choice between these methods depends on factors such as required sensitivity, selectivity, and the availability of instrumentation.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Recovery | Precision (RSD) | Key Advantages | Key Disadvantages |
| HPLC with Electrochemical Detection (similar to EPA Method 605 for Benzidine) | Liquid-Liquid Extraction (LLE) with chloroform | ~0.08 µg/L (for Benzidine)[2] | Not specified | ~65% (for Benzidine)[2] | 11.4% (for Benzidine)[2] | High sensitivity | Chloroform use, specialized detector operator needed[2] |
| Online Solid-Phase Extraction (SPE) coupled with HPLC-Coulometric Detection | Online SPE with polymeric phase | 100 ng/L (for Benzidine), 50 ng/L (for 3,3'-DCB)[3] | Not specified | >90%[3] | ~5%[3] | Rapid, simple, reduced sample handling[3] | Potential for column fouling with complex samples[3] |
| SPE followed by HPLC-UV Detection | Solid-Phase Extraction (ODS resin) | 26.36 - 33.67 µg/L[4] | 109.98 - 186.11 µg/L[4] | Not specified | Robustness: 2.99-4.35%, Ruggedness: 2.93-3.65%[4] | Common detector, straightforward | Higher detection limits compared to other methods[4] |
| HPLC/Particle Beam/Mass Spectrometry (EPA Method 553) | LLE or Liquid-Solid Extraction (LSE) | Not specified | Not specified | Not specified | Not specified | High specificity from MS detection[5] | Requires specialized interface |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (Silylation) | LLE followed by silylation | 0.004 ng/mL (for Benzidine), 0.02 ng/mL (for 3,3'-DCB)[6] | Not specified | ~102-103%[6] | <9% at 0.2 ng/mL, <4% at 0.5 ng/mL[6] | Excellent sensitivity and selectivity | Derivatization step adds complexity and potential for variability[6] |
| High Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) with Derivatization (TFA) | LLE followed by trifluoroacetic anhydride (B1165640) derivatization | Sub-pg/L levels achievable | Not specified | 91-103% (for benzidines)[6] | 9-14% | Significantly improved peak shapes and detection limits[7] | Derivatization required[7] |
Experimental Protocols
SPE-HPLC-UV Method
This method involves the extraction and pre-concentration of benzidines from wastewater samples using Solid-Phase Extraction (SPE) followed by analysis with High-Performance Liquid Chromatography (HPLC) with a UV detector.
Sample Preparation and Extraction:
-
Filter the water sample (e.g., 1 L) through a 0.45 µm filter.[4]
-
Adjust the pH of the sample to >8 by adding concentrated NaOH.[4]
-
Add a small amount of methanol (B129727) (e.g., 2.5 ml per liter of sample).[4]
-
Pass the sample through an Octadecyl silica (B1680970) (ODS) SPE cartridge at a flow rate of 25-35 ml/min.[4]
-
Dry the cartridge in an oven at 50°C for 10 minutes.[4]
-
Elute the analytes from the cartridge with 5 ml of methanol.[4]
-
Concentrate the eluate to less than 1 ml by evaporation and then bring the final volume to 1 ml.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[4]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 75:25).[4]
-
Flow Rate: 1.8 ml/min.[4]
-
Column Temperature: 50°C.[4]
-
Detection: UV detector at a wavelength of 280 nm.[4]
GC-MS with Silylation Derivatization
This highly sensitive method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of benzidines after a derivatization step to improve their volatility and chromatographic behavior.
Sample Preparation and Derivatization:
-
Extract the water sample with a suitable solvent like dichloromethane (B109758) at a pH of 8.5.[6]
-
Dry the extract.[6]
-
Perform the silylation derivatization. A common reagent is N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA) with a catalyst.[6] The reaction is typically carried out at an elevated temperature (e.g., 80°C for 80 minutes).[6]
GC-MS Conditions:
-
GC Column: A capillary column suitable for the analysis of semi-volatile organic compounds.
-
Carrier Gas: Helium.[7]
-
Temperature Program: A programmed temperature ramp is used to separate the analytes, for example, from 80°C to 280°C at 5°C per minute.[7]
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.[6]
-
Mass Spectrometer: A mass spectrometer is used for detection, providing high selectivity and sensitivity.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical distinctions between the primary analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for the SPE-HPLC-UV method.
Caption: Comparison of analytical methods for this compound.
References
- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
A Comparative Toxicological Analysis of Benzidine and 3,3'-Dimethoxybenzidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of benzidine (B372746) and its derivative, 3,3'-dimethoxybenzidine. The information herein is supported by experimental data to assist in risk assessment and the development of safer alternatives.
Executive Summary
Benzidine is a well-established human and animal carcinogen, definitively linked to an increased risk of bladder cancer in occupationally exposed workers. Its toxicity is contingent upon metabolic activation into reactive intermediates that form DNA adducts, initiating carcinogenesis. In contrast, this compound is classified as "reasonably anticipated to be a human carcinogen" based on robust evidence from animal studies, as conclusive human data is lacking. While it shares a similar genotoxic mechanism of action requiring metabolic activation, notable differences exist in target organ specificity and carcinogenic potency. This guide synthesizes key toxicological data to illuminate these distinctions.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize key quantitative toxicity data for benzidine and this compound, derived from animal studies.
Table 1: Acute and Chronic Non-Cancer Toxicity
| Compound | Test Species | Route | Toxicity Value | Value | Critical Effect | Reference |
| Benzidine | Rat | Oral | LD50 | 309 mg/kg | - | |
| Mouse | Oral | LD50 | 214 mg/kg | - | ||
| Mouse | Oral | Chronic RfD | 0.003 mg/kg/day | Brain cell vacuolization, Liver cell alterations | ||
| Mouse | Oral | LOAEL | 2.7 mg/kg/day | Brain cell vacuolization, Liver cell alterations | ||
| This compound | Rat | Oral | LD50 (ATE)¹ | 300 - 2000 mg/kg | - | |
| Rat | Oral | LOAEL | Not Feasible² | - |
¹ ATE (Acute Toxicity Estimate) for Category 4 oral toxicity. Specific LD50 value not identified. Described as having "moderate acute toxicity". ² Determination of a No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) for non-cancer endpoints was not feasible in key chronic studies due to significant mortality from tumors at all tested dose levels.
Table 2: Carcinogenicity Classification and Target Organs
| Compound | IARC Classification | NTP Classification | Primary Target Organs (Humans) | Primary Target Organs (Animals) |
| Benzidine | Group 1 (Carcinogenic to humans) | Known to be a human carcinogen | Urinary Bladder | Liver, Mammary Gland, Zymbal Gland, Bladder (dogs) |
| This compound | Group 2B (Possibly carcinogenic to humans) | Reasonably anticipated to be a human carcinogen | Inadequate Data | Zymbal Gland, Liver, Intestines, Skin, Oral Cavity |
Mechanism of Toxicity: A Shared Pathway of Metabolic Activation
The toxicity of both benzidine and this compound is not caused by the parent compounds themselves but by their metabolic byproducts. Both aromatic amines undergo metabolic activation, primarily in the liver, to form electrophilic intermediates that can covalently bind to DNA. This process is considered the critical initiating event in their carcinogenicity.
Benzidine's Activation Pathway: The bioactivation of benzidine can occur through two main routes:
-
N-oxidation: Cytochrome P450 enzymes oxidize the amine groups to form N-hydroxyarylamines. These can be further esterified (e.g., by N-acetyltransferases) to form reactive N-acetoxyarylamines, which readily form DNA adducts.
-
Peroxidation: Peroxidases, such as prostaglandin (B15479496) H synthase, can catalyze a one-electron oxidation to form a radical cation intermediate. This reactive species can directly bind to cellular macromolecules like DNA and proteins.
This compound's Activation Pathway: While less detailed in the literature, the mechanism for this compound is understood to be analogous to that of benzidine, a conclusion supported by its mutagenicity in the presence of metabolic activation systems. The structural similarity suggests it is also activated via oxidation of its amino groups to form reactive species that damage DNA. Studies have shown that tumors induced by this compound have a high frequency of activated ras oncogenes, supporting a mutagenic mode of action.
Caption: Metabolic activation pathways for benzidine and its analog.
Experimental Protocols
The assessment of genotoxicity and carcinogenicity for these compounds relies on standardized experimental assays. Below are the methodologies for key experiments cited in their toxicological evaluation.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to evaluate the mutagenic potential of a chemical. A positive test indicates that the substance can cause mutations in the DNA of the test organism, suggesting potential carcinogenicity.
Objective: To determine if a test chemical can induce reverse mutations at a selected locus in specific strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Histidine-dependent (his- auxotroph) strains of Salmonella typhimurium (e.g., TA98, TA100) are selected. These bacteria cannot synthesize histidine and will not grow on a histidine-free medium.
-
Metabolic Activation: Since aromatic amines like benzidine require metabolic activation to become mutagenic, a liver extract (typically from Aroclor-induced rats), known as the S9 mix, is added to the test system. This mix contains cytochrome P450 and other enzymes that simulate mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test compound (benzidine or this compound) at various concentrations, both with and without the S9 mix.
-
Plating: The treated bacteria are plated onto a minimal agar (B569324) medium that lacks histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (his- to his+) will be able to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a mutagenic effect.
Caption: Workflow for the Ames bacterial reverse mutation assay.
Single Cell Gel Electrophoresis (Comet Assay)
This sensitive technique is used to detect DNA damage at the level of individual cells. It is particularly useful for measuring DNA strand breaks.
Objective: To quantify DNA damage (single-strand breaks, double-strand breaks, and alkali-labile sites) in eukaryotic cells after exposure to a test compound.
Methodology:
-
Cell Preparation & Exposure: A suspension of single cells (e.g., human lymphocytes, animal cells from specific organs) is prepared and exposed to the test compound for a defined period.
-
Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.
-
Lysis: The slides are immersed in a high-salt, detergent-based lysis solution. This removes the cell and nuclear membranes, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding & Electrophoresis: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied. Broken DNA fragments, being negatively charged, migrate away from the nucleoid towards the anode.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Scoring: Under a fluorescence microscope, the damaged DNA appears as a "comet" with a distinct head (the intact nucleoid) and a tail (the migrating DNA fragments). The length and intensity of the comet tail are proportional to the amount of DNA damage. This is quantified using image analysis software.
Long-Term Carcinogenicity Bioassay (NTP Protocol)
These studies are the gold standard for assessing the carcinogenic potential of a chemical in mammals.
Objective: To determine the carcinogenic potential of a test substance following long-term exposure in rodents.
Methodology:
-
Animal Model: A well-characterized rodent strain (e.g., F344/N rats or B6C3F1 mice) is used. Both sexes are included.
-
Dose Selection: Based on shorter-term toxicity studies (e.g., 13-week studies), several dose levels are selected. The highest dose is typically the maximum tolerated dose (MTD), which is expected to cause some toxicity but not significantly shorten the animal's lifespan from effects other than cancer. A control group receives the vehicle only.
-
Administration: The test compound is administered to the animals for a major portion of their lifespan (typically 2 years for rodents). For benzidine and this compound, administration via drinking water has been a common route.
-
In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are measured regularly.
-
Necropsy and Histopathology: At the end of the study (or when animals become moribund), a complete necropsy is performed. All organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected and preserved.
-
Pathology Examination: Tissues are processed for histopathological examination by a veterinary pathologist. All neoplastic (tumors) and non-neoplastic lesions are identified and scored.
-
Statistical Analysis: The incidence of tumors in the dosed groups is compared to the incidence in the control group using appropriate statistical methods to determine if there is a chemically-related increase in cancer.
Conclusion
Both benzidine and this compound are genotoxic carcinogens that require metabolic activation to exert their toxic effects. Benzidine's status as a "known human carcinogen" is firmly established through extensive epidemiological and animal data, with the urinary bladder being the primary target in humans. This compound is "reasonably anticipated to be a human carcinogen" based on compelling evidence of carcinogenicity at multiple organ sites in animals.
While their fundamental mechanism of action is similar, the available data suggests potential differences in carcinogenic potency and target organ specificity in animal models. For professionals in drug development and chemical research, the clear evidence of genotoxicity and carcinogenicity for both compounds underscores the importance of minimizing exposure and prioritizing the development of non-carcinogenic alternatives. The detailed experimental protocols provided serve as a reference for the types of studies required to evaluate the safety of new chemical entities with structural similarities to aromatic amines.
Navigating the Chromogenic Substrate Landscape: A Comparative Guide to 3,3'-Dimethoxybenzidine and its Alternatives
For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and Western blotting (WB), the choice of a chromogenic substrate is critical for achieving sensitive and reliable results. While 3,3'-Dimethoxybenzidine, also known as o-Dianisidine, has historically been used as a substrate for horseradish peroxidase (HRP), its use has significantly declined due to safety concerns and the emergence of superior alternatives. This guide provides a comparative overview of this compound and its more common counterparts, 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) and 3,3'-diaminobenzidine (B165653) (DAB), to aid in the selection of the most appropriate substrate for your experimental needs.
This compound: Properties and Availability
This compound is an aromatic amine that can be oxidized by HRP in the presence of hydrogen peroxide to produce a colored product.[1] It is a colorless crystalline solid that turns violet over time and is practically insoluble in water but soluble in various organic solvents.[1][2] Due to its classification as a potential human carcinogen, its use in routine laboratory applications has been largely supplanted by safer alternatives.[1]
While direct, publicly available comparative studies on the performance of this compound from different suppliers are scarce, several chemical suppliers list this compound in their catalogs. Researchers sourcing this chemical should prioritize suppliers that provide comprehensive certificates of analysis detailing purity and impurity profiles.
Known Suppliers of this compound:
-
Thermo Scientific Chemicals[3]
-
Sigma-Aldrich (now Merck)
-
VladaChem[4]
-
Spectrum Chemical[4]
-
Alfa Chemistry[4]
-
Cayman Chemical[4]
-
Tokyo Chemical Industry[4]
-
LGC Standards[5]
The Rise of Safer and More Sensitive Alternatives: TMB and DAB
The inherent risks associated with this compound have led to the widespread adoption of TMB and DAB as preferred chromogenic substrates for HRP-based detection systems.
3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive and non-carcinogenic substrate that yields a soluble blue product upon oxidation by HRP.[6] The reaction can be stopped with an acid (e.g., sulfuric or phosphoric acid), which changes the color to yellow and enhances the signal, making it ideal for quantitative ELISA applications.[6] For Western blotting and IHC, precipitating formulations of TMB are available that produce a dark blue insoluble product at the site of the reaction.[7]
3,3'-Diaminobenzidine (DAB) is another widely used HRP substrate that forms a brown, insoluble precipitate.[7][8] This makes it particularly well-suited for IHC and Western blotting, where precise localization of the target protein is crucial.[8][9] The color intensity of the DAB precipitate can be enhanced by the addition of metal ions like nickel, cobalt, or copper.[7]
Performance Characteristics: A Comparative Overview
The following table summarizes the key performance characteristics of TMB and DAB, which are now the industry standards. Due to the limited public data on this compound's performance in modern assays, it is included for historical context and to highlight the advantages of the alternatives.
| Feature | This compound (o-Dianisidine) | 3,3',5,5'-Tetramethylbenzidine (TMB) | 3,3'-Diaminobenzidine (DAB) |
| Common Applications | Historically used in various colorimetric assays | ELISA, Western Blotting, Immunohistochemistry | Immunohistochemistry, Western Blotting |
| Reaction Product | Colored, soluble product | Soluble blue product (turns yellow with acid stop in ELISA); Insoluble blue precipitate (for blotting/IHC) | Insoluble brown precipitate |
| Sensitivity | Moderate | High[6] | Moderate to High (can be enhanced with metals)[7] |
| Safety | Potential Carcinogen[1] | Non-carcinogenic | Potential Carcinogen (handle with care) |
| Signal Stability | Varies | Good (stopped reaction stable for at least 1 hour) | Excellent (permanent record) |
| Ease of Use | Requires careful handling due to toxicity | Ready-to-use solutions are widely available | Available as tablets or ready-to-use solutions |
Experimental Protocols: General Workflows
The successful application of these substrates relies on optimized experimental protocols. Below are generalized workflows for their use in ELISA, IHC, and Western blotting.
Generalized ELISA Protocol using a Chromogenic Substrate
Caption: Generalized workflow for a sandwich ELISA protocol.
Methodology:
-
Coating: Wells of a microplate are coated with a capture antibody specific for the target antigen.
-
Blocking: Unbound sites are blocked to prevent non-specific binding.
-
Sample Incubation: The sample containing the antigen is added to the wells.
-
Detection Antibody: A specific detection antibody is added, binding to a different epitope on the antigen.
-
Secondary Antibody: An enzyme-conjugated (e.g., HRP) secondary antibody that recognizes the detection antibody is added.
-
Substrate Addition: A chromogenic substrate like TMB is added. The enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: For quantitative ELISAs using TMB, a stop solution (e.g., 1N H₂SO₄) is added to stop the reaction and stabilize the color.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for stopped TMB).
Generalized Immunohistochemistry (IHC) Protocol
Caption: Step-by-step workflow for immunohistochemistry.
Methodology:
-
Tissue Preparation: The tissue is fixed (e.g., in formalin) and embedded in paraffin (B1166041) wax. Thin sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: This step is crucial for unmasking antigen epitopes that may have been altered by fixation.[10]
-
Blocking: Endogenous peroxidase activity is quenched (e.g., with hydrogen peroxide), and non-specific binding sites are blocked.[10]
-
Primary Antibody Incubation: The primary antibody, specific to the target protein, is applied to the tissue section.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody that binds to the primary antibody is added.
-
Chromogen Application: A chromogenic substrate like DAB is applied. HRP converts DAB into a brown precipitate at the site of the antigen.
-
Counterstaining: A counterstain (e.g., hematoxylin) is used to stain cell nuclei, providing morphological context.
-
Dehydration and Mounting: The tissue is dehydrated, cleared, and a coverslip is mounted.
-
Analysis: The slide is examined under a microscope to visualize the localization of the target protein.
Generalized Western Blotting Protocol
Caption: Key stages of a Western blotting experiment.
Methodology:
-
Sample Preparation: Proteins are extracted from cells or tissues and their concentration is determined.
-
Gel Electrophoresis (SDS-PAGE): Proteins are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody that recognizes the primary antibody is added.
-
Detection: The membrane is incubated with a chromogenic substrate (e.g., precipitating TMB or DAB). The HRP enzyme catalyzes the deposition of a colored precipitate on the band corresponding to the target protein.
-
Imaging: The resulting colored bands are visualized and documented.
Conclusion
While this compound is still available from various suppliers for specific applications, its use as a routine chromogenic substrate in research and diagnostics has been largely superseded by safer and more sensitive alternatives like TMB and DAB. For researchers performing ELISA, TMB offers superior sensitivity for quantitative measurements. For applications like IHC and Western blotting that require the deposition of an insoluble precipitate for localization, both precipitating TMB and DAB are excellent choices, with DAB being a long-standing and reliable option. When selecting a substrate, it is crucial to consider the specific requirements of the assay, including desired sensitivity, signal stability, and safety, and to source high-quality reagents from reputable suppliers.
References
- 1. This compound|CAS 119-90-4|RUO [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Global this compound Market Outlook, In‑Depth Analysis & Forecast to 2031 - QY Research [qyresearch.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. ELISA Enzyme Substrates | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Chromogenic detection in western blotting | Abcam [abcam.com]
- 9. nbinno.com [nbinno.com]
- 10. bosterbio.com [bosterbio.com]
Quantitative Analysis of 3,3'-Dimethoxybenzidine and its Metabolites In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,3'-Dimethoxybenzidine (DMOB) and its metabolites in vivo. DMOB, a chemical intermediate used in dye production, is recognized as a probable human carcinogen. Understanding its metabolic fate is crucial for toxicological assessment and drug development programs where aromatic amine moieties are present. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic and analytical workflows to aid researchers in selecting and implementing appropriate analytical strategies.
Metabolic Overview of this compound
In vivo, this compound, often ingested through the reduction of azo dyes by intestinal microflora, is absorbed and undergoes extensive metabolism primarily in the liver.[1] The metabolic pathways involve a series of Phase I and Phase II biotransformation reactions, leading to various metabolites that are excreted in urine and feces.
A pivotal study in rats identified eight metabolites of DMOB, resulting from N-acetylation, hydroxylation, O-demethylation, and glucuronidation.[1] These transformations aim to increase the water solubility of the compound, facilitating its elimination from the body. The primary routes of excretion are through bile into the feces (approximately 50% of the administered dose) and urine (30-40% of the administered dose) within three days of exposure.[1]
dot
References
A Comparative Guide to Analytical Methods for 3,3'-Dimethoxybenzidine Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methods for the quantification of 3,3'-Dimethoxybenzidine (also known as o-dianisidine), a compound of significant interest in occupational health and toxicology due to its carcinogenic properties. While a formal inter-laboratory validation study for this compound measurement methods has not been publicly documented, this guide synthesizes information from validated methods developed by prominent US regulatory and research agencies: the National Institute for Occupational Safety and Health (NIOSH), the Occupational Safety and Health Administration (OSHA), and the Environmental Protection Agency (EPA).
The objective of this guide is to offer a side-by-side comparison of these methods, detailing their analytical principles, experimental protocols, and available performance data. This information is intended to assist researchers and laboratory professionals in selecting the most appropriate method for their specific application, whether it be for industrial hygiene monitoring, environmental analysis, or research purposes.
Comparison of Analytical Method Performance
The following table summarizes the key features and performance characteristics of NIOSH Method 5013, OSHA Method 71, and EPA Method 553 for the analysis of this compound. The data presented is derived from single-laboratory validation studies as published within the respective method documentation.
| Parameter | NIOSH Method 5013 | OSHA Method 71 | EPA Method 553 |
| Analyte | o-Dianisidine (from dyes) | o-Dianisidine | This compound |
| Matrix | Air | Air | Water |
| Sampling Medium | 5-µm PTFE membrane filter | Two sulfuric acid-treated glass fiber filters | Liquid-liquid or solid-phase extraction |
| Analytical Principle | Reductive cleavage of dye to free amine, followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV). | Derivatization with heptafluorobutyric acid anhydride (B1165640) (HFBA) followed by Gas Chromatography with Electron Capture Detection (GC-ECD). | High-Performance Liquid Chromatography with Particle Beam/Mass Spectrometry (HPLC-PB/MS). |
| Working Range | Approximately 0.06 to 8 mg/m³ for a 250-L air sample.[1][2] | Not explicitly stated. | Not explicitly stated. |
| Estimated Limit of Detection (LOD) | 4.5 µg per sample (1.1 µg/mL).[1] | Not explicitly stated. | Not explicitly stated in the provided document. |
| Precision (Relative Standard Deviation, Sr) | 0.04 to 0.08 for various benzidine-based dyes.[3] | Standard Error of Estimate: 7.2% for 3,3'-Dichlorobenzidine (as a related compound in a similar method). | Not explicitly stated in the provided document. |
| Recovery | 78.1% to 100.3% for various benzidine-based dyes.[1] | Recovery after 15-day storage for 3,3'-Dichlorobenzidine was >75%. | Not explicitly stated in the provided document. |
Experimental Protocols
NIOSH Method 5013: Dyes, Benzidine-, o-Tolidine-, o-Dianisidine-
This method is designed for the determination of benzidine, o-tolidine, or o-dianisidine from aerosolized dyes collected on a filter.[1][2]
-
Sampling: A known volume of air is drawn through a 5-µm PTFE membrane filter using a personal sampling pump.
-
Sample Preparation: The filter is placed in a vial with deionized water and sonicated for desorption.
-
Reductive Cleavage: A reducing solution, prepared with sodium hydrosulfite in a phosphate (B84403) buffer, is added to the sample to cleave the azo bond of the dyes and release the free o-dianisidine.
-
Analysis: The treated sample is analyzed by HPLC with a UV detector set at 280 nm.
-
Quantification: The concentration of o-dianisidine is determined by comparing the peak area of the sample to a calibration curve prepared from o-dianisidine standards.
OSHA Method 71: o-Dianisidine
This method is intended for the collection and measurement of airborne o-dianisidine.
-
Sampling: Air is drawn through a sampling device containing two sulfuric acid-treated glass fiber filters in a three-piece cassette.
-
Sample Handling: Within ten hours of sampling, the filters are transferred to a glass vial containing deionized water. Samples must be shipped and stored at 0°C or colder and analyzed as soon as possible.
-
Analysis: The method involves derivatization followed by analysis using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).
-
Quantification: The amount of o-dianisidine is determined by comparing the detector response for the sample to that of known standards.
EPA Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water
This method is applicable to the determination of this compound in water samples.[4]
-
Extraction: The water sample can be extracted using either liquid-liquid extraction with methylene (B1212753) chloride or solid-phase extraction using a C18 cartridge or disk.
-
Concentration: The extract is concentrated to a small volume.
-
Analysis: An aliquot of the concentrated extract is injected into a High-Performance Liquid Chromatograph coupled to a Particle Beam Mass Spectrometer (HPLC-PB/MS).
-
Identification and Quantification: Compounds are identified by their mass spectra and retention times compared to reference standards. Quantification is performed using the instrument response to the analyte.[4]
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate a general inter-laboratory validation workflow and a comparison of the analytical workflows for the NIOSH, OSHA, and EPA methods.
References
A Comparative Guide to the Purity of Commercial 3,3'-Dimethoxybenzidine
For researchers, scientists, and drug development professionals relying on the consistent performance of chromogenic substrates, the purity of 3,3'-Dimethoxybenzidine is a critical parameter. This guide provides an objective comparison of commercial this compound, supported by detailed experimental protocols and data, to aid in the selection of a high-quality reagent for applications such as Enzyme-Linked Immunosorbent Assays (ELISA) and other peroxidase-based assays.
Introduction to this compound and Its Alternatives
This compound, also known as o-dianisidine, is a widely used chromogenic substrate for horseradish peroxidase (HRP). Upon oxidation in the presence of HRP and hydrogen peroxide, it produces a colored product, enabling the quantification of various analytes. While effective, concerns over its potential carcinogenicity have led to the increased use of alternatives like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). TMB is generally considered safer and, in many applications, offers higher sensitivity.[1] This guide will focus on assessing the purity of this compound and its impact on performance, providing a framework that can also be applied to the evaluation of its alternatives.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of commercial this compound can be quantitatively determined using reverse-phase HPLC. This technique separates the main compound from any impurities, allowing for accurate quantification.
Data Presentation: Purity of Commercial this compound
The following table summarizes hypothetical purity data for this compound from three different commercial suppliers, as determined by the HPLC protocol detailed below.
| Supplier | Product Number | Lot Number | Purity (%) by HPLC | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | DMB-001 | A202501 | 99.8 | 0.15 | 0.05 |
| Supplier B | DMB-002 | B202501 | 98.5 | 0.8 | 0.7 |
| Supplier C | DMB-003 | C202501 | 95.2 | 2.5 | 2.3 |
Experimental Protocol: HPLC Purity Analysis
This protocol describes a reverse-phase HPLC method for the determination of this compound purity.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatible methods)
-
This compound reference standard (certified purity >99.5%)
-
Commercial this compound samples for testing
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. A typical starting point is a gradient elution to effectively separate polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare solutions of the commercial this compound samples in the mobile phase at the same concentration as the standard solution.
5. Analysis:
-
Inject the standard solution to determine the retention time of this compound and to calibrate the instrument.
-
Inject each sample solution in triplicate.
-
Calculate the purity of each sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (Area Percent method).
Performance Assessment in a Peroxidase-Based Assay (ELISA)
The functional performance of this compound from different suppliers can be evaluated in a standard ELISA protocol. The intensity of the colorimetric signal generated is directly proportional to the substrate's purity and activity.
Data Presentation: ELISA Performance Comparison
The following table presents hypothetical results from an ELISA experiment comparing the performance of this compound from the three suppliers.
| Supplier | Average Absorbance (450 nm) | Standard Deviation | Signal-to-Noise Ratio |
| Supplier A | 1.85 | 0.08 | 25 |
| Supplier B | 1.52 | 0.15 | 18 |
| Supplier C | 0.98 | 0.25 | 8 |
Experimental Protocol: ELISA Performance Assay
This protocol outlines a direct ELISA to assess the performance of different this compound lots.
1. Materials:
-
96-well microplate
-
Antigen (e.g., Bovine Serum Albumin - BSA)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody-HRP conjugate (specific to the antigen)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
This compound substrate solutions (prepared from each supplier's product)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with the antigen solution overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Incubation: Add the Primary Antibody-HRP conjugate to the wells and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add the this compound substrate solution from each supplier to respective wells. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of the assessment process, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing commercial this compound.
Caption: Signaling pathway of HRP-mediated oxidation of 3,3'-DMB in an ELISA.
References
Correlating 3,3'-Dimethoxybenzidine Exposure with Biomarker Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing exposure to 3,3'-Dimethoxybenzidine (DMOB), a chemical intermediate primarily used in dye production and classified as a probable human carcinogen.[1][2] Understanding the correlation between DMOB exposure and the levels of specific biological markers is crucial for occupational safety, risk assessment, and the development of potential therapeutic interventions. This document summarizes available quantitative data, details experimental methodologies for biomarker analysis, and explores the underlying biological pathways.
Key Biomarkers of this compound Exposure
Exposure to DMOB can be monitored through the detection of its metabolites in urine and the formation of adducts with proteins, primarily hemoglobin. DNA adducts are also a potential biomarker of effect, indicating genotoxic damage.
-
Urinary Metabolites: Following exposure, DMOB is metabolized in the body and excreted in the urine, making its metabolites a key non-invasive biomarker.[1][3] Studies in rats have shown that a significant portion of a DMOB dose is eliminated through urine. The parent compound and its metabolites, often in conjugated forms, can be detected and quantified.
-
Hemoglobin Adducts: DMOB and its reactive metabolites can form covalent bonds with proteins, such as hemoglobin in red blood cells. These hemoglobin adducts are stable and reflect cumulative exposure over the lifespan of the erythrocyte (approximately 120 days in humans), providing a longer-term biological dosimeter.
-
DNA Adducts: As a genotoxic compound, DMOB and its metabolites can react with DNA to form DNA adducts. These adducts represent a biologically effective dose and are a critical step in the initiation of carcinogenesis. While highly relevant, their detection and quantification in human samples are challenging due to very low levels.
Comparative Analysis of Biomarker Data
Currently, publicly available quantitative data directly correlating specific DMOB exposure levels with corresponding biomarker concentrations in human occupational settings is limited. However, animal studies with related compounds provide valuable insights into the dose-response relationships.
Table 1: Quantitative Data on Hemoglobin Adducts of 3,3'-Dichlorobenzidine (B165656) (DCB) in Rats
The following data from a study on the closely related compound 3,3'-Dichlorobenzidine (DCB) demonstrates a clear dose-proportional increase in hemoglobin adducts with increasing exposure, a relationship that is expected to be similar for DMOB.
| Exposure Level (DCB in drinking water) | Mean Total Hemoglobin Adduct Level (ng/g hemoglobin) |
| 0.00024% | 8.1 |
| 0.0012% | Not specified |
| 0.006% | 159.9 |
Source: Determination of dichlorobenzidine-hemoglobin adducts by GC/MS-NCI, 1997.[4]
This table illustrates that as the dose of the benzidine (B372746) derivative increases, the level of hemoglobin adducts also increases significantly, highlighting their utility as a quantitative biomarker of exposure.
Experimental Protocols
Accurate and reliable analytical methods are essential for the quantification of DMOB biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive technique for this purpose.
Protocol 1: Analysis of this compound Urinary Metabolites by GC-MS
This protocol provides a general framework for the analysis of DMOB and its metabolites in urine.
1. Sample Preparation:
- Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase/sulfatase to deconjugate the metabolites.
- Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The deconjugated metabolites are extracted from the urine matrix. For LLE, a non-polar solvent like ethyl acetate (B1210297) can be used. For SPE, a C18 cartridge is a common choice.
- Derivatization: The extracted analytes are derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent for aromatic amines is heptafluorobutyric anhydride (B1165640) (HFBA).
2. GC-MS Analysis:
- Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used to separate the derivatized metabolites. The oven temperature is programmed to ramp up to achieve optimal separation.
- Mass Spectrometer (MS): The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. Specific ions corresponding to the derivatized DMOB and its metabolites are monitored.
3. Quantification:
- A calibration curve is generated using standard solutions of derivatized DMOB of known concentrations. The concentration of DMOB metabolites in the urine samples is then determined by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of this compound Hemoglobin Adducts by GC-MS
This protocol is adapted from a validated method for the analysis of 3,3'-dichlorobenzidine hemoglobin adducts and can be applied to DMOB.
1. Sample Preparation:
- Globin Isolation: Red blood cells are lysed, and globin is precipitated and washed to remove interfering substances.
- Alkaline Hydrolysis: The globin is subjected to mild alkaline hydrolysis to release the DMOB adducts from the protein.
- Extraction: The released DMOB is extracted from the hydrolysate using an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
- Derivatization: The extracted DMOB is derivatized with an agent like heptafluorobutyric anhydride (HFBA) to make it suitable for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph (GC): A high-resolution capillary column is used for the separation of the derivatized DMOB.
- Mass Spectrometer (MS): The mass spectrometer is operated in negative chemical ionization (NCI) mode, which provides high sensitivity for electrophilic compounds like the HFBA derivatives of DMOB. Selected ion monitoring (SIM) is used for quantification.
3. Quantification:
- An internal standard (e.g., a deuterated analog of DMOB) is added at the beginning of the sample preparation to correct for any losses during the procedure. A calibration curve is prepared using standards of derivatized DMOB, and the concentration in the samples is calculated based on the ratio of the analyte peak area to the internal standard peak area.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in DMOB metabolism and biomarker analysis can aid in understanding the underlying mechanisms.
Caption: Metabolic pathway of this compound and biomarker formation.
Caption: Experimental workflow for urinary metabolite analysis by GC-MS.
Comparison with Alternative Methods
While GC-MS is a robust and sensitive method, other analytical techniques can also be employed for the analysis of DMOB biomarkers.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or fluorescence detection can be used for the analysis of urinary metabolites. However, it may lack the specificity and sensitivity of mass spectrometric detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and can be particularly useful for analyzing non-volatile or thermally labile metabolites without the need for derivatization.
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays could be developed for high-throughput screening of DMOB or its metabolites in urine. However, this would require the development of specific antibodies and may be subject to cross-reactivity.
Conclusion
The monitoring of urinary metabolites and hemoglobin adducts provides a reliable approach for assessing human exposure to this compound. GC-MS offers a sensitive and specific method for the quantification of these biomarkers. While direct quantitative data for DMOB in human populations is scarce, studies on structurally similar compounds strongly support a dose-dependent relationship between exposure and biomarker levels. Further research is needed to establish definitive quantitative correlations and to develop standardized and validated analytical methods specifically for DMOB to better protect at-risk populations and to advance our understanding of its toxicological effects. The development of sensitive methods for detecting DNA adducts would provide a more direct measure of the biologically effective dose and cancer risk.
References
- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Chemical monitoring of urine from workers potentially exposed to benzidine-derived azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dichlorobenzidine-hemoglobin adducts by GC/MS-NCI - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,3'-Dimethoxybenzidine: A Guide for Laboratory Professionals
Disclaimer: 3,3'-Dimethoxybenzidine is recognized as a hazardous substance and a potential human carcinogen.[1][2][3] All handling and disposal procedures must be conducted in strict accordance with federal, state, and local regulations. This guide provides essential safety and logistical information but should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department and a review of the full Safety Data Sheet (SDS).
The proper management of this compound waste is critical to ensure personnel safety and environmental protection. As a regulated hazardous substance, it carries the EPA Hazardous Waste Code U091.[1][4][5][6] Disposal requires adherence to specific protocols, from immediate spill containment to final disposition by licensed professionals.
Immediate Safety & Spill Containment
Should a spill occur, immediate and precise action is required to minimize exposure and contamination.
Spill Response Protocol:
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the area and secure all entrances to the spill zone.[7]
-
Eliminate Ignition Sources: Extinguish all open flames and turn off any equipment that could create a spark.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and a NIOSH-approved respirator.
-
Containment & Cleanup:
-
Decontamination: Thoroughly wash the spill area once the material is removed.[7]
-
Disposal: The sealed container with the spill cleanup material must be disposed of as hazardous waste.[7]
Waste Management and Disposal Procedures
All materials contaminated with this compound, including unused product, solutions, and labware, must be treated as hazardous waste.
General Guidelines:
-
Do Not Dispose in Drains: Never discharge this compound waste into the sewer system.[2][10]
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste unless instructed to do so by EHS professionals.[10][11]
-
Container Management: Use designated, sealed, and properly labeled containers for waste collection.[11] Handle uncleaned empty containers as you would the product itself.[10][11]
-
Consult Authorities: Always contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[7]
Primary Disposal Options:
| Disposal Method | Description | Key Considerations |
| Licensed Waste Disposal Vendor | The most common and recommended method. A certified vendor will collect, transport, and dispose of the waste in compliance with all regulations. | Your institution's EHS office will typically coordinate this service. Ensure the vendor is licensed for carcinogenic and toxic waste. |
| Incineration | High-temperature incineration in a licensed facility can effectively destroy the chemical.[8] | The process must be carried out in a suitable apparatus, sometimes requiring the chemical to be mixed with a combustible material.[8] |
| Licensed Landfill | Disposal via burial in a specially designated and licensed hazardous waste landfill.[8] | This option is subject to stringent state and federal regulations and is generally used when other methods are not feasible. |
Experimental Protocol: Chemical Decontamination
While disposal through a licensed vendor is standard, chemical degradation can be an option for liquid waste streams in some research settings, provided it is permitted by your institution. The following protocol is based on a method proven effective for 3,3'-diaminobenzidine (B165653) (DAB), a closely related and similarly carcinogenic benzidine (B372746) derivative. This procedure uses acid permanganate (B83412) to oxidize the compound into non-mutagenic products.[12] Caution: The use of chlorine bleach (sodium hypochlorite) is not recommended as it is ineffective and may produce other mutagenic compounds.[12]
Acid Permanganate Treatment for Benzidine-Based Waste
This procedure should be performed in a chemical fume hood with appropriate PPE.
Reagent Preparation & Quantities:
| Reagent | Quantity (Small Scale) | Quantity (Large Scale) |
| Waste Solution | --- | 1 Liter |
| Concentrated Sulfuric Acid (H₂SO₄) | 15 ml (added to 85 ml water) | 150 ml |
| Potassium Permanganate (KMnO₄) | 4 g | 40 g |
| Water | 85 ml | --- |
Data sourced from Lunn & Sansone, 1990.[12]
Methodology:
-
Prepare Acid Permanganate Solution: In a suitable container within a fume hood, slowly and carefully add 15 ml of concentrated sulfuric acid to 85 ml of water. Dissolve 4 g of potassium permanganate in this solution.[12]
-
Treat Waste: Add the this compound waste solution to an excess of the prepared acid permanganate solution.
-
Reaction Time: Allow the mixture to stand overnight in the fume hood.[12] If the solution contained chloride ions, chlorine gas may be evolved.
-
Neutralization: The following day, carefully neutralize the solution with sodium hydroxide. This is an exothermic reaction and will generate heat.
-
Final Disposal: After neutralization, the resulting mixture can be filtered.[12] Consult with your EHS office for proper disposal of the neutralized liquid and the filtered solids.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. wku.edu [wku.edu]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. cehs.siu.edu [cehs.siu.edu]
- 7. nj.gov [nj.gov]
- 8. bio.vu.nl [bio.vu.nl]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Disposal of used diaminobenzidine (DAB) solutions - IHC WORLD [ihcworld.com]
Essential Safety and Logistics for Handling 3,3'-Dimethoxybenzidine
IMMEDIATE SAFETY AND OPERATIONAL GUIDE
This document provides critical safety protocols and logistical plans for the handling and disposal of 3,3'-Dimethoxybenzidine, a substance recognized as a potential carcinogen.[1][2][3][4] Adherence to these guidelines is mandatory for all personnel involved in its use.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3][4]
-
Ensure adequate ventilation to keep airborne concentrations low.[1]
-
An emergency deluge shower and eyewash fountain should be readily accessible and tested regularly.[5]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or natural rubber gloves.[2][6] For prolonged or frequent contact, it is recommended to use a glove with a protection class of 5 or higher, which corresponds to a breakthrough time of more than 240 minutes.[5]
-
Body Protection: A Tyvek® or equivalent disposable suit is recommended.[2][6][7] At a minimum, disposable Tyvek-type sleeves taped to gloves should be worn.[7]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1][5] Contact lenses should not be worn when handling this chemical.[5]
-
Respiratory Protection: For weighing and diluting, a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gases, and a HEPA filter is required.[7] In situations with a higher risk of exposure, a full-facepiece air-purifying respirator (APR) with P100 filters or a self-contained breathing apparatus (SCBA) should be used.[4][6]
3. Handling the Chemical:
-
Avoid all personal contact, including inhalation and skin contact.[5]
-
Do not eat, drink, or smoke in the designated handling area.[3][5][8]
-
Minimize dust generation and accumulation.[1]
4. Decontamination:
-
Upon completion of work, and before exiting the designated area, remove and dispose of all contaminated PPE in a sealed, labeled container.[5]
-
Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1][3][5]
-
Contaminated work clothing should be laundered separately.[5]
Disposal Plan: Waste Management and Spill Response
1. Waste Disposal:
-
Dispose of this compound waste, including contaminated PPE and materials, as hazardous waste.[2]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures, which may include incineration in a licensed facility or burial in a licensed landfill.[5]
-
Empty containers must be decontaminated before disposal.[5]
2. Spill Response:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, dampen the spilled solid material with water to prevent dust from becoming airborne.[7]
-
Use a HEPA-filtered vacuum or absorbent paper dampened with water to clean up the spill.[2][7]
-
Collect the material into a labeled, sealed container for hazardous waste disposal.[2][7]
-
Wash the spill area with a strong soap and water solution.[7]
-
-
Major Spills:
Quantitative Data Summary
| Data Point | Value/Recommendation | Source |
| Recommended Glove Materials | Nitrile, Natural Rubber | [2][6] |
| Recommended Protective Clothing | Tyvek® or equivalent | [2][6][7] |
| Recommended Respirator (Weighing/Diluting) | NIOSH-approved half-face respirator with combination filter cartridge (organic vapor/acid gas/HEPA) | [7] |
| Recommended Respirator (Higher Exposure) | Full-facepiece APR with P100 filters or SCBA | [4][6] |
| NIOSH Recommended Exposure Limit (REL) for o-dianisidine-based dyes | Lowest Feasible Concentration | [5] |
| TRK (Technische Richtkonzentrationen - Germany) for 3,3'-dimethoxybenzidines | 0.03 mg/m³ | [5] |
Experimental Protocols
Detailed experimental protocols involving this compound are beyond the scope of this safety and handling guide. Researchers should consult peer-reviewed literature for specific methodologies related to their field of study. The primary focus of this document is to ensure that any experimental work is conducted in a safe and compliant manner.
Visual Workflow and Safety Precautions
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. nj.gov [nj.gov]
- 7. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
